molecular formula C6H2FIN2S B8027651 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Cat. No.: B8027651
M. Wt: 280.06 g/mol
InChI Key: KBIWOHIVHHIAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C6H2FIN2S and its molecular weight is 280.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-iodo-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FIN2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWOHIVHHIAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FIN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and reactivity of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS: 1822818-50-7) is a fused bicyclic heteroaromatic scaffold used primarily as an advanced intermediate in the synthesis of kinase inhibitors (e.g., c-KIT, PI3K) and other bioactive small molecules.[1][2] Its value lies in its orthogonal reactivity : the C-2 iodine atom serves as a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C-5 fluorine atom modulates metabolic stability, lipophilicity, and pKa, often serving as a bioisostere for hydrogen or a blocking group against metabolic oxidation.

Part 1: Chemical Identity & Properties[2]

The compound features a thiazole ring fused to a pyridine ring.[3][4][5][6] The "5-fluoro" designation places the halogen adjacent to the pyridine nitrogen (N4), significantly reducing the basicity of the system compared to the non-fluorinated analog.

Table 1: Physicochemical Profile
PropertyDataNote
Chemical Name This compoundIUPAC
CAS Number 1822818-50-7 Verified via supplier catalogs [1]
Molecular Formula C₆H₂FIN₂S-
Molecular Weight 280.06 g/mol -
SMILES Fc1nc2nc(I)sc2cc1-
Appearance Off-white to pale yellow solidTypical for iodo-heterocycles
Solubility DMSO, DMF, DCM, ChloroformLow water solubility
Storage 2–8°C, inert atmosphere, darkLight-sensitive (C-I bond)

Part 2: Synthesis & Production Strategy

The synthesis of this compound typically follows a cyclization-functionalization strategy. The most robust route involves constructing the thiazole ring onto a functionalized pyridine core, followed by a Sandmeyer-type transformation to install the iodine.

Core Synthetic Pathway
  • Precursor Selection: Start with 3-amino-2-chloro-6-fluoropyridine . The fluorine is pre-installed to avoid difficult late-stage fluorination.

  • Cyclization: Reaction with potassium ethyl xanthate or potassium thiocyanate (KSCN) generates the thiazole core, yielding the 2-amino or 2-mercapto intermediate.

  • Iodination (The Critical Step): Direct iodination of the 2-amino intermediate using a Sandmeyer reaction (diazotization followed by iodide displacement) is preferred over direct halogenation of the ring, which lacks regioselectivity.

Experimental Protocol: Sandmeyer Transformation

Note: This protocol describes the conversion of the 2-amino intermediate to the 2-iodo target.

  • Reagents: 5-Fluoro-thiazolo[5,4-b]pyridin-2-amine (1.0 eq), Diiodomethane (

    
    ) or Potassium Iodide (KI), Isoamyl Nitrite (3.0 eq).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

  • Procedure:

    • Dissolve the amine in MeCN under

      
       atmosphere.
      
    • Add diiodomethane followed by the dropwise addition of isoamyl nitrite at 0°C.

    • Heat the mixture to 60–80°C for 2–4 hours. Evolution of

      
       gas indicates reaction progress.
      
    • Quench: Cool to RT and quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess iodine (indicated by fading of dark red color).
      
    • Purification: Extract with EtOAc, dry over

      
      , and purify via flash chromatography (Hexane/EtOAc gradient).
      

SynthesisPath Start 3-Amino-2-chloro- 6-fluoropyridine Step1 Cyclization (KSCN / HCl) Start->Step1 Inter Intermediate: 2-Amino-5-fluoro- thiazolo[5,4-b]pyridine Step1->Inter Step2 Sandmeyer Rxn (Isoamyl Nitrite / CH2I2) Inter->Step2 Target TARGET: 5-Fluoro-2-iodo- thiazolo[5,4-b]pyridine Step2->Target

Figure 1: Synthetic pathway from pyridine precursor to target iodo-heterocycle.

Part 3: Reactivity & Applications[6]

The C-2 Iodine is the primary reactive center. The thiazolo[5,4-b]pyridine core is electron-deficient, making the C-I bond highly susceptible to oxidative addition by Palladium(0) species.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partner: Aryl/Heteroaryl boronic acids.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water.
    • Significance: Used to attach the "tail" regions of kinase inhibitors (e.g., solubilizing groups like morpholine or piperazine via a phenyl linker) [2].

  • Sonogashira Coupling:

    • Partner: Terminal alkynes.

    • Conditions:

      
      , CuI, TEA.
      
    • Significance: Introduces rigid alkyne linkers common in type II kinase inhibitors.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Site: The C-5 position (bearing the fluorine) is activated by the adjacent pyridine nitrogen.

    • Reactivity: While the C-2 iodine reacts via metal catalysis, the C-5 fluorine can be displaced by strong nucleophiles (alkoxides, amines) under harsh conditions, though this is less common than C-2 coupling.

Mechanistic Insight: The Fluorine Effect

The C-5 fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO energy of the pyridine ring, making the C-2 position more electrophilic and facilitating faster oxidative addition during cross-coupling compared to the non-fluorinated analog.

ReactivityMap Core 5-Fluoro-2-iodo- thiazolo[5,4-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Major Path Sono Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sono Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald SNAr SNAr Displacement (Nu-, Heat) Core->SNAr Minor Path (Requires forcing) Prod1 2-Aryl-5-fluoro- thiazolo[5,4-b]pyridine Suzuki->Prod1 Prod2 2-Alkynyl-5-fluoro- thiazolo[5,4-b]pyridine Sono->Prod2 Prod3 2-Amino-5-fluoro- thiazolo[5,4-b]pyridine Buchwald->Prod3 Prod4 5-Substituted-2-iodo- thiazolo[5,4-b]pyridine (Rare) SNAr->Prod4

Figure 2: Divergent reactivity profile. The C-2 iodine is the primary handle for complexity generation.

Part 4: Handling & Safety

  • Hazard Identification: As a halogenated heterocycle, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • Stability: The C-I bond is photosensitive. Store in amber vials.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Shiya Biopharm. (2026). Product Catalog: this compound (CAS 1822818-50-7). Retrieved from

  • Lelyukh, M., et al. (2021).[6][7] Recent advances in the synthesis of thiazolo[4,5-b]pyridines. French-Ukrainian Journal of Chemistry, 9(2), 14-35. (Contextual reference for thiazolopyridine synthesis).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Thiazolo[5,4-b]pyridine derivatives. Retrieved from .

Sources

Structural Profiling & Analytical Protocols: 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure analysis of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine .

Executive Summary: The Scaffold & Its Utility

This compound (CAS: 1822818-50-7) is a high-value heterocyclic building block used primarily in fragment-based drug discovery (FBDD). It serves as a bioisostere for purines and benzothiazoles, often employed in the development of kinase inhibitors (e.g., PI3K, c-KIT) and PET imaging ligands for neurodegenerative diseases.

The molecule's utility stems from its dual-functionalization potential:

  • C2-Iodine: A reactive "handle" for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid library generation.

  • C5-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without significantly altering steric bulk, crucial for optimizing ADME profiles.

This guide defines the structural identity, impurity profile, and validated analytical protocols required to certify this compound for pharmaceutical research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Numbering

Correct numbering is critical for interpreting NMR spectra. The system consists of a pyridine ring fused to a thiazole ring.[1][2][3]

  • Fusion: The thiazole is fused to the b-face (positions 2 and 3) of the pyridine.

  • Numbering: Sulfur is position 1; Nitrogen is position 3. The bridgehead carbons are 3a and 7a. The pyridine nitrogen is N4.[2]

  • Substituents:

    • Iodine at position 2 (Thiazole ring).[4]

    • Fluorine at position 5 (Pyridine ring).[5][4][6][7]

Property Table
PropertyValue / DescriptionNote
IUPAC Name 5-Fluoro-2-iodo[1,3]thiazolo[5,4-b]pyridine
Molecular Formula C

H

FIN

S
Molecular Weight 280.06 g/mol Monoisotopic mass dominated by Iodine
Appearance Off-white to pale yellow crystalline solidDarkens upon light exposure (Iodine instability)
Solubility DMSO, DMF, CH

Cl

; Poor in Water
Melting Point 138–142 °C (Typical)Impurities significantly lower this range
LogP (Calc) ~2.1Moderate lipophilicity

Synthesis-Derived Impurity Profiling

Understanding the synthesis is the only way to predict and identify "silent" impurities. The standard route involves the cyclization of 3-amino-2-chloro-6-fluoropyridine followed by a Sandmeyer reaction.

Synthesis Workflow & Impurity Origins

The following DOT diagram illustrates the synthesis pathway and the specific impurities generated at each step.

SynthesisPath Start 3-Amino-2-chloro- 6-fluoropyridine Step1 Cyclization (KSCN, H+) Start->Step1 Inter Intermediate: 2-Amino-5-fluoro- thiazolo[5,4-b]pyridine Step1->Inter Step2 Sandmeyer (NaNO2, H+, KI) Inter->Step2 Product TARGET: 5-Fluoro-2-iodo- thiazolo[5,4-b]pyridine Step2->Product Imp1 Impurity A: Des-iodo (2-H) (Incomplete diazo) Step2->Imp1 Side Rxn Imp2 Impurity B: 2-Chloro analog (Halogen exchange) Step2->Imp2 Cl- contamination Imp3 Impurity C: 5-Methoxy analog (If MeOH used) Product->Imp3 Solvolysis

Figure 1: Synthetic route and potential impurity genesis. Impurity A (Des-iodo) is the most common contaminant due to incomplete iodination.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Analysis

The


H NMR spectrum is sparse but distinctive due to the fluorine coupling.

Predicted


H NMR (400 MHz, DMSO-d

):
  • 
     8.45 ppm (1H, dd, H7):  This proton is meta to the Fluorine but ortho to the pyridine Nitrogen (N4). It appears downfield.
    
    • 
       Hz (Ortho H-H coupling)
      
    • 
       Hz (Meta F-H coupling - usually small)
      
  • 
     7.25 ppm (1H, dd, H6):  This proton is ortho to the Fluorine.
    
    • 
       Hz (Strong Ortho F-H coupling)
      
    • 
       Hz
      

F NMR (376 MHz, DMSO-d

):
  • 
     -70 to -75 ppm (s):  A single sharp singlet (or doublet if H-decoupling is off). The chemical shift is characteristic of a 2-fluoropyridine motif.
    

Critical QC Check: If you observe a broad singlet around 7.5–8.0 ppm that disappears with D


O shake, your sample contains the 2-amino intermediate  (incomplete Sandmeyer reaction).
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Base Peak: [M+H]

    
     = 280.9 (approx 281).
    
  • Isotopic Pattern:

    • Iodine Signature: Iodine is monoisotopic (

      
      I). You will not  see an M+2 peak typical of Chloro (3:1) or Bromo (1:1) compounds.[8][5][1][9][2][3][4][6][7][10][11][12]
      
    • Impurity Flag: If you see an M+2 peak with ~33% intensity of the parent, the sample is contaminated with the 2-chloro derivative (formed via Cl

      
       competition during diazotization).
      

Analytical Protocols (SOPs)

HPLC Purity Method

This method separates the highly lipophilic iodo-product from the polar amino-precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 5% B (Hold)

    • 1–8 min: 5%

      
       95% B (Linear Ramp)
      
    • 8–10 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole band).

  • Retention Logic: The 2-amino intermediate elutes early (polar). The 2-iodo target elutes late (hydrophobic).

Functional Validation (The "Suzuki Test")

For critical drug development campaigns, chemical purity does not guarantee reactivity (e.g., catalyst poisoning by trace sulfur). A functional test is recommended.

Protocol:

  • Mix this compound (1.0 eq) with Phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%).
    
  • Base: K

    
    CO
    
    
    
    (3.0 eq) in Dioxane/Water (4:1).
  • Heat at 80°C for 1 hour.

  • Pass Criteria: >95% conversion to the 2-phenyl derivative by LCMS.

Storage & Stability

  • Light Sensitivity: The C-I bond is photolabile. Store in amber vials.

  • Temperature: -20°C for long-term storage.

  • Solution Stability: Unstable in nucleophilic solvents (MeOH, EtOH) over long periods due to potential S

    
    Ar displacement of the Fluorine. Use DMSO-d
    
    
    
    or CDCl
    
    
    for analysis and analyze immediately.

References

  • Synthesis of Thiazolo[5,4-b]pyridine Derivatives: Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • General Characterization of Halogenated Thiazolopyridines: Title: Synthesis and Evaluation of 5-Fluoro-2-aryloxazolo[5,4-b]pyridines as β-Amyloid PET Ligands. Source: ACS Medicinal Chemistry Letters (via NIH). URL:[Link]

  • Chemical Property Data: Title: Thiazolo[5,4-b]pyridine Compound Summary. Source: PubChem.[8] URL:[Link]

Sources

A Guide to the Procurement and Quality Verification of High-Purity 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine in Modern Drug Discovery

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of fluorine and iodine atoms onto this scaffold, as seen in this compound (CAS No. 1822818-50-7), provides medicinal chemists with a powerful and versatile building block. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the iodo group serves as a highly effective handle for introducing molecular diversity through various cross-coupling reactions.

Given its role as a critical starting material, the purity of this compound is of paramount importance. Impurities can lead to the formation of undesired side products, complicate reaction monitoring and purification, and ultimately compromise the biological activity and safety profile of the final drug candidates. This guide provides an in-depth overview of reputable commercial suppliers of high-purity this compound and details the necessary analytical methodologies for its rigorous quality assessment, ensuring the integrity and reproducibility of your research and development endeavors.

Commercial Suppliers of High-Purity this compound

The procurement of high-purity starting materials is the foundational step in any successful drug discovery campaign. Below is a summary of a key commercial supplier for this compound. While this list is not exhaustive, it represents a starting point for sourcing this critical reagent. Researchers are encouraged to request certificates of analysis (CoA) from any supplier and perform their own independent quality verification.

Supplier NameWebsiteStated PurityCAS Number
Suzhou ShiYa Biopharmaceuticals, Inc.>97%1822818-50-7[1]

A Plausible Synthetic Route and Potential Impurities

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities. A likely synthetic strategy involves the cyclization of a functionalized pyridine precursor. For instance, a substituted aminopyridine could undergo cyclization to form the thiazole ring, followed by halogenation steps.

Potential impurities could include:

  • Starting materials: Unreacted pyridine precursors or reagents from the cyclization and halogenation steps.

  • Isomeric impurities: Incorrectly substituted isomers formed during the synthesis.

  • Over- or under-halogenated species: Compounds with missing or additional halogen atoms.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • Heavy metals: Catalysts, such as palladium, used in cross-coupling reactions if the iodo-group is introduced via such a method.

Rigorous Quality Control: A Multi-faceted Approach to Purity Verification

A comprehensive quality control (QC) process is essential to ensure the suitability of this compound for its intended use. This involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and integrity of the compound. The following sections detail the recommended analytical protocols.

Procurement and Quality Control Workflow

The following diagram illustrates a robust workflow for the procurement and quality control of pharmaceutical intermediates like this compound.

Procurement and QC Workflow cluster_procurement Procurement Phase cluster_qc Quality Control Phase supplier_id Identify Potential Suppliers coa_request Request Certificate of Analysis (CoA) supplier_id->coa_request supplier_eval Evaluate Supplier Reputation and CoA coa_request->supplier_eval purchase Purchase Order supplier_eval->purchase incoming_insp Incoming Material Inspection (Visual, Documentation Check) purchase->incoming_insp sampling Representative Sampling incoming_insp->sampling hplc_analysis HPLC-UV Analysis (Purity Assessment) sampling->hplc_analysis nmr_analysis NMR Spectroscopy (Identity Confirmation) sampling->nmr_analysis ms_analysis Mass Spectrometry (Molecular Weight Verification) sampling->ms_analysis data_review Data Review and Approval hplc_analysis->data_review nmr_analysis->data_review ms_analysis->data_review release Release for R&D Use data_review->release Pass quarantine Quarantine/Reject if Fails data_review->quarantine Fail

Caption: A typical workflow for procuring and validating the quality of a commercial batch of a pharmaceutical intermediate.

Experimental Protocols for Purity Verification

The following are detailed, step-by-step methodologies for the key analytical techniques used to verify the purity of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC with UV detection is the workhorse for determining the purity of small organic molecules. A reversed-phase method is generally suitable for a compound of this polarity.

Objective: To determine the purity of this compound by separating it from any potential impurities and quantifying the area percentage of the main peak.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to achieve a concentration suitable for UV detection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/Water gradient (e.g., start with 30% acetonitrile, ramp to 95% over 20 minutes)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Scan for an optimal wavelength, typically around 254 nm or 280 nm for aromatic heterocycles.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Rationale: This method separates compounds based on their hydrophobicity. The gradient elution ensures that both polar and non-polar impurities can be detected. UV detection is a robust and widely available method for chromophoric compounds like this thiazolopyridine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a compound. Both ¹H and ¹³C NMR should be performed.

Objective: To confirm the identity and structural integrity of this compound.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected signals: Look for aromatic protons, with splitting patterns influenced by the fluorine atom. The chemical shifts will be in the aromatic region (typically 7-9 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected signals: Look for signals corresponding to the carbon atoms in the heterocyclic ring system. The carbon atoms bonded to or near the fluorine will show characteristic splitting (C-F coupling).[2]

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure. The presence of the correct number of signals, their chemical shifts, and splitting patterns confirms the identity of the compound.

Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, making it a powerful technique for unambiguous structure elucidation and the detection of structurally similar impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which is a fundamental property for confirming its identity.

Objective: To verify the molecular weight of this compound.

Instrumentation and Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

  • Sample of this compound

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI-MS, the sample is dissolved in a suitable solvent and infused or injected via an HPLC system.

  • Mass Spectrum Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Look for the molecular ion peak ([M]⁺˙ for EI or [M+H]⁺ for ESI). The expected monoisotopic mass of C₆H₂FIN₂S is approximately 279.90 g/mol .

    • Examine the isotopic pattern. The presence of iodine (¹²⁷I) will result in a characteristic molecular ion peak without a significant M+2 peak from common isotopes, unlike chlorine or bromine containing compounds.[3]

    • Analyze the fragmentation pattern. In EI-MS, characteristic fragmentation may involve the loss of iodine or other neutral fragments.

Rationale: MS provides a direct measurement of the molecular weight, offering strong evidence for the identity of the compound. The fragmentation pattern can provide additional structural information.

Conclusion: Ensuring Quality for Reproducible Science

The successful application of this compound in drug discovery is critically dependent on its purity. By carefully selecting suppliers and implementing a rigorous, multi-technique analytical quality control workflow, researchers can ensure the integrity of their starting materials. This diligence not only prevents costly and time-consuming troubleshooting but also builds a solid foundation for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to confidently procure and validate this important chemical building block, ultimately accelerating the path to new discoveries.

References

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, 110(1).
  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry.
  • Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
  • Bide Pharmatech Ltd. (2016, November 6). 5-Fluoro-2-iodopyridine(159870-80-1). Chemcd.
  • DES Pharma. (2026, January 23).
  • InformaIT. (2025, September 26). How Quality Control Automation Speeds Up Pharmaceutical Workflows.
  • The Association of the British Pharmaceutical Industry. (2024, May 2). Quality control.
  • Suzhou ShiYa Biopharmaceuticals, Inc. (2026, January 7). This compound.
  • † 1H-NMR and 13C-NMR Spectra. (n.d.).
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21).
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Grokipedia. (n.d.). Iodide detection in RP-HPLC-UV.
  • Ambeed.com. (n.d.). 2-Fluoro-5-iodopyridine | Pyridines.
  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
  • JEOL USA Inc. (n.d.).
  • and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph - AIR Unimi. (n.d.).
  • Allfluoro pharmaceutical co .ltd. (n.d.). 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine.
  • Cusabio. (n.d.). 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • Chemistry LibreTexts. (2023, August 29).
  • Simson Pharma Limited. (n.d.). 5-Fluoro-2-(tributylstannyl)pyridine.
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). Molecules, 25(19), 4594.
  • Echemi. (n.d.). thiazolo[5,4-b]pyridine.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • Ion fragmentation of small molecules in mass spectrometry. (n.d.).
  • ChemicalBook. (n.d.). 2-Fluoro-5-iodopyridine suppliers & manufacturers in China.
  • Sigma-Aldrich. (n.d.).
  • Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. (2021). Molecules, 26(13), 3896.
  • 5.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • CN102898358A - Preparation method of fluoropyridine compounds. (n.d.).
  • Brown, D. (n.d.). mass spectrum of iodoethane C2H5I CH3CH2I fragmentation pattern of m/z m/e ions for analysis and identification of ethyl iodide. Doc Brown's Chemistry.
  • Quality control of oligonucleotides using HPLC coupled to UV and MS detection. (n.d.).
  • Spectroscopy Online. (2026, February 6).
  • Development and Validation of a HPLC Method for 4,7-Phenanthroline-5,6-Dione I and Identification of Its Major Impurity by HPLC. (n.d.).

Sources

Navigating the Therapeutic Frontier: A Technical Guide to the Patent Landscape of 5-Fluorothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – In the dynamic landscape of medicinal chemistry, the 5-fluorothiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the patent landscape surrounding these promising derivatives. By dissecting the intellectual property, synthetic strategies, and biological applications, this guide provides critical insights for navigating and innovating within this competitive space.

Introduction: The Rise of a Privileged Scaffold

The thiazolo[5,4-b]pyridine core, a bioisostere of purine, has garnered considerable attention in drug discovery due to its versatile biological activities. The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This substitution can enhance metabolic stability, improve target binding affinity, and alter the pharmacokinetic profile, making 5-fluorothiazolo[5,4-b]pyridine derivatives particularly attractive for therapeutic development. This guide will delve into the burgeoning patent literature to illuminate the key trends and opportunities associated with this specific chemical scaffold.

The Evolving Patent Landscape: Key Players and Therapeutic Horizons

An analysis of the patent landscape reveals a concentrated effort by several pharmaceutical and biotechnology companies to explore the therapeutic potential of 5-fluorothiazolo[5,4-b]pyridine derivatives. While the field is dynamic, certain key players and therapeutic trends have emerged.

Major Assignees:

Our review of the patent literature indicates that both established pharmaceutical companies and smaller biotechnology firms are active in this space. Notable assignees include major players who have invested in kinase inhibitor programs and companies with a focus on antiviral therapies. For instance, legacy patents from companies like American Home Products (now part of Wyeth) highlight early interest in the antiviral properties of related halogenated thiazolopyridines[1]. More recent activities can be seen from companies focusing on oncology and inflammatory diseases.

Therapeutic Applications:

The patent literature surrounding 5-fluorothiazolo[5,4-b]pyridine and its close analogs is dominated by two primary therapeutic areas: oncology and virology.

  • Oncology: A significant portion of patent applications focuses on the development of kinase inhibitors. These derivatives have shown promise in targeting a variety of kinases implicated in cancer progression, including Glycogen Synthase Kinase 3 (GSK-3), Phosphoinositide 3-Kinase (PI3K), and c-KIT[2][3][4]. The development of these targeted therapies aligns with the broader trend in precision oncology.

  • Antiviral Agents: The scaffold has also been explored for its potential in combating viral infections. Patents disclose the activity of these compounds against a range of viruses, underscoring the versatility of the thiazolo[5,4-b]pyridine core in infectious disease research[1].

Below is a summary of key patent applications and their disclosed therapeutic targets:

Patent/Application NumberAssignee/ApplicantTherapeutic Target/ApplicationKey Features
US4443606AAmerican Home Products Corp.Antiviral (Influenza B-Mass)Discloses (5-chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrile[1].
US8598361B2Not explicitly stated in snippetGSK-3 InhibitorsProcess for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives as intermediates[2].
WO2023192913A1AbbVie Inc.MALT-1 Inhibitors (Oncology)Focus on Thiazolo[5,4-b]pyridine derivatives for treating B-cell lymphomas[5].

Synthetic Strategies: Building the Core Scaffold

The synthesis of 5-fluorothiazolo[5,4-b]pyridine derivatives typically involves multi-step sequences, with several key strategies being employed to construct the core heterocyclic system and introduce the desired diversity.

A common and versatile approach involves the construction of the thiazole ring onto a pre-functionalized pyridine core. This often begins with a substituted 2-amino-3-halopyridine. For the specific introduction of the 5-fluoro substituent, a 2-amino-3-bromo-5-fluoropyridine or a related analogue serves as a key starting material.

One of the pivotal reactions in the synthesis of these derivatives is the Hantzsch thiazole synthesis or a variation thereof. This involves the reaction of a thiourea or thioamide with an α-halocarbonyl compound. In the context of the 5-fluorothiazolo[5,4-b]pyridine scaffold, a common route involves the cyclization of a thiourea derivative of a 2-aminopyridine.

A generalized synthetic workflow is depicted below:

G A 2-Amino-3-halo-5-fluoropyridine B Thiourea Formation A->B Reagents: e.g., Benzoyl isothiocyanate C Cyclization B->C Conditions: e.g., Base-mediated D 5-Fluorothiazolo[5,4-b]pyridine Core C->D E Functionalization (e.g., Suzuki Coupling) D->E Introduction of R-groups F Target Derivative E->F

A generalized synthetic workflow for 5-fluorothiazolo[5,4-b]pyridine derivatives.

Key Synthetic Protocol: One-Pot Synthesis of Thiazolo[5,4-b]pyridines

A one-step synthesis of thiazolo[5,4-b]pyridines has been reported, offering a more efficient route to this scaffold[6]. This method involves the direct reaction of an appropriately substituted chloronitropyridine with a thioamide or thiourea[6].

Step-by-Step Methodology:

  • Reactant Preparation: A solution of a 3-chloro-2-nitropyridine derivative and a thioamide or thiourea in a suitable solvent (e.g., ethanol, DMF) is prepared.

  • Reaction: The mixture is heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiazolo[5,4-b]pyridine derivative.

This one-pot approach provides a streamlined alternative to more linear synthetic sequences, potentially improving overall yield and reducing synthesis time.

Biological Applications and Mechanism of Action

The 5-fluorothiazolo[5,4-b]pyridine scaffold has demonstrated a wide range of biological activities, primarily centered around the inhibition of key enzymes in signaling pathways.

Kinase Inhibition:

A significant body of research has focused on the development of 5-fluorothiazolo[5,4-b]pyridine derivatives as potent and selective kinase inhibitors. The nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. The fluorine substituent can enhance these interactions and improve the overall binding affinity.

The following diagram illustrates the general mechanism of action for these kinase inhibitors:

G cluster_0 Kinase ATP-Binding Pocket Kinase Kinase Enzyme ATP_Site ATP Binding Site Hinge Hinge Region No_Phosphorylation Substrate Phosphorylation Inhibited ATP_Site->No_Phosphorylation Prevents ATP Binding Inhibitor 5-Fluorothiazolo[5,4-b]pyridine Derivative Inhibitor->ATP_Site Binds to ATP Site Block Competitive Inhibition ATP ATP ATP->ATP_Site Normal Binding Downstream Downstream Signaling Blocked No_Phosphorylation->Downstream

Sources

The 5-Fluoro-Thiazolopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. As bioisosteres of purines, these compounds are adept at interacting with a multitude of biological targets.[1][2] The strategic incorporation of a fluorine atom at the 5-position can substantially enhance pharmacological properties, including metabolic stability and binding affinity, by modulating the molecule's electronic and lipophilic character.[3] This guide provides a comprehensive technical overview of the diverse biological activities associated with the 5-fluoro-thiazolopyridine core, with a focus on its anticancer, anti-inflammatory, and antimicrobial potential. It synthesizes mechanistic insights with field-proven experimental protocols to offer a valuable resource for professionals in drug discovery and development.

Introduction: The Strategic Advantage of the Fluoro-Thiazolopyridine Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Within this class, the thiazolopyridine framework has emerged as a "privileged scaffold" due to its versatile biological profile, which includes anticancer, anti-inflammatory, antimicrobial, antioxidant, and potent kinase inhibitory activities.[2][4][5][6] The pyridine ring is a common feature in many bioactive molecules and is readily metabolized in the body, while the fused thiazole ring extends the potential for diverse biological interactions.[7]

The introduction of a fluorine atom, particularly at the 5-position of the pyridine ring, is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can lead to improved drug-like properties.[3] It can enhance binding to target proteins through unique electronic interactions, increase lipophilicity to improve cell membrane permeability, and block sites of metabolic degradation, thereby extending the compound's half-life.[3][8] This guide delves into the demonstrated potential of this specifically fluorinated core across key therapeutic areas.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the thiazolopyridine core have demonstrated significant antineoplastic activity against a wide array of human tumor cell lines.[9] Their mechanism of action often involves the targeted inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[4][10]

Mechanism of Action: Kinase Inhibition

The 5-fluoro-thiazolopyridine scaffold serves as an effective backbone for the design of potent inhibitors of several key oncogenic kinases, including Phosphoinositide 3-Kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and c-KIT.[4][11][12][13]

  • PI3K Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3Kα inhibitors, with the sulfonamide functionality being important for activity.[12][14] The heterocyclic core can form crucial hydrogen bond interactions within the kinase hinge region, leading to potent enzymatic inhibition.[12]

  • EGFR and c-KIT Inhibition: Thiazolopyridines have been shown to inhibit EGFR tyrosine kinase and STAT3, a key transcriptional regulator downstream of many oncogenic kinases.[4][11] Furthermore, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold has yielded novel inhibitors of c-KIT, capable of overcoming resistance to existing drugs like imatinib.[13]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Fluoro- Thiazolopyridine Derivative Inhibitor->PI3K Inhibits

PI3K signaling pathway and point of inhibition.
In Vitro Evidence of Anticancer Activity

The anticancer efficacy of thiazolopyridine derivatives has been validated across numerous studies. For instance, the thiazolopyridine AV25R demonstrated highly selective anti-proliferative effects against the B-acute leukemia cell line RS4;11, reducing proliferation to approximately 16% at a 10 µM concentration.[4] Other studies have reported potent activity for various derivatives against the NCI-60 human tumor cell line panel and specific cell lines like breast cancer (MCF-7) and liver carcinoma (HepG2).[9][15]

Compound ClassCancer Cell LineActivity MetricResultReference
Thiazolopyridine (AV25R)RS4;11 (B-ALL)% Proliferation15.9% (at 10 µM)[4]
Thiazolo[3,2-a]pyrimidinesNCI-60 Panellog10 GI50-4.7 (avg)[9]
Pyridine-Thiazole HybridMCF-7 (Breast)IC505.36 µM[15]
Pyridine-Thiazole HybridHepG2 (Liver)IC507.20 µM[15]
Fluorinated ThiazolopyrimidineLeukemia (MOLT-4)% GrowthSignificant Inhibition[16]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 5-fluoro-thiazolopyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Thiazolopyridine derivatives have shown potent anti-inflammatory effects, with some compounds exhibiting efficacy comparable to or exceeding that of the standard nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory action of these compounds is linked to their ability to suppress key inflammatory pathways.

  • Inhibition of NO and PGE2: In vitro studies show that thiazolo-pyrones can potently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 macrophage cells.[17] This is achieved by down-regulating the expression of the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[17]

  • Cytokine Suppression: These derivatives can also reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

  • MAPK Pathway Inhibition: The anti-inflammatory effects are further mediated by the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, evidenced by decreased phosphorylation of p38, ERK, and JNK.[17]

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Pro-inflammatory Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK LPS->IKK iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 Cytokines Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB NF-κB IKK->NFkB Activates NFkB->iNOS NFkB->COX2 NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandins (PGE2) COX2->PGE2 Inhibitor 5-Fluoro- Thiazolopyridine Derivative Inhibitor->MAPK Inhibits Inhibitor->IKK Inhibits

Inflammatory signaling cascade and points of inhibition.
In Vivo Evidence

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. Studies have shown that synthesized thiazolo[4,5-b]pyridines can significantly inhibit paw edema.[1][2] In one study, certain derivatives demonstrated an inflammatory inhibition of up to 53.4%, surpassing the effect of Ibuprofen (which ranged from 36.5% to 40.9%).[1]

CompoundInhibition of Edema (%)Reference
Ibuprofen (Reference)36.5 - 40.9%[1]
Thiazolo[4,5-b]pyridine Cmpd 747.2%[1]
Thiazolo[4,5-b]pyridine Cmpd 853.4%[1]
Thiazolo[4,5-b]pyridine Cmpd 945.6%[1]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol describes a widely used in vivo model to screen for anti-inflammatory agents.[2]

Principle: The subcutaneous injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Use Wistar rats (180-220g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=6): a control group, a reference group (e.g., Ibuprofen), and test groups for different doses of the 5-fluoro-thiazolopyridine derivative.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle only.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.

Antimicrobial Properties

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The thiazolopyridine core, particularly when fluorinated, has been identified as a promising scaffold for this purpose, showing activity against both bacteria and fungi.[18][19][20]

Spectrum of Activity and Efficacy

Fluorinated thiazolo[3,2-a]pyridines and related structures have been synthesized and evaluated for their antimicrobial potential.[18][19] Screening via the agar diffusion technique has shown that many of these compounds exhibit a range of inhibitory activity against various microorganisms.[19] More quantitative broth microdilution assays have identified derivatives with potent effects. For example, compound 3g, a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative, showed a potent Minimum Inhibitory Concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli.[7][21] Other fluorinated thiazolidinone derivatives have shown promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.39 µg/mL.[22]

Compound ClassOrganismMICReference
Thiazolo[4,5-b]pyridine (3g)P. aeruginosa0.21 µM[7][21]
Thiazolo[4,5-b]pyridine (3g)E. coli0.21 µM[7][21]
Fluorinated Thiazolidinone (4c)MRSA (ATCC)0.39 µg/mL[22]
Fluorinated Thiazolidinone (4f)MRSA (Clinical Isolate)0.79 µg/mL[22]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The test compound is serially diluted in a 96-well microtiter plate containing a liquid growth medium. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is determined after incubation by observing the lowest concentration that shows no turbidity.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be chosen based on expected activity.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A reference antibiotic (e.g., ciprofloxacin) should also be tested.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density at 600 nm.

Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Biological Screening cluster_Development Lead Optimization Design Scaffold Design (5-Fluoro-Thiazolopyridine) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Anticancer Anticancer Assays (MTT, etc.) Characterization->Anticancer AntiInflam Anti-inflammatory Assays (NO, PGE2, Paw Edema) Characterization->AntiInflam Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial SAR Structure-Activity Relationship (SAR) Anticancer->SAR AntiInflam->SAR Antimicrobial->SAR SAR->Design Feedback Loop ADME ADME/Tox Profiling SAR->ADME Lead Lead Compound ADME->Lead

General workflow for drug discovery.

Conclusion and Future Perspectives

The 5-fluoro-thiazolopyridine core represents a highly versatile and promising scaffold for the development of new therapeutic agents. The strategic incorporation of fluorine enhances the drug-like properties of the parent thiazolopyridine molecule, leading to potent activity across multiple domains, including oncology, inflammation, and infectious diseases. The data clearly indicate that derivatives of this core can act as potent inhibitors of key cellular pathways, with efficacy that is often comparable or superior to existing drugs in preclinical models.

Future research should focus on:

  • Lead Optimization: Expanding structure-activity relationship (SAR) studies to further enhance potency and selectivity for specific biological targets.

  • In Vivo Efficacy: Moving promising candidates from in vitro and basic in vivo models to more complex animal models of human disease.

  • Pharmacokinetics and Toxicology: Conducting comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies to assess the safety and drug-like properties of lead compounds.

  • Mechanism Elucidation: Deeper investigation into the specific molecular interactions between these compounds and their protein targets to guide rational drug design.

The continued exploration of the 5-fluoro-thiazolopyridine core holds significant promise for addressing unmet needs in modern medicine.

References

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Pharmacia, 68(4), 883–891.
  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). MDPI. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Annals of Medical and Health Sciences Research, 12(1), 49-59.
  • Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. (n.d.). American Journal of Applied Sciences.
  • Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. (n.d.). The Ukrainian Biochemical Journal.
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. [Link]

  • Studies on Thiazolopyridines. Part 1: Antimicrobial Activity of Some Novel Fluorinated Thiazolo[3,2-a]Pyridines and Thiazolo[2′,3′:1,6]Pyrido[2,3-d]Pyrimidines. (2010). Taylor & Francis Online. [Link]

  • Thiazolo-pyrones as potential anti-inflammatory agents. (2025). PubMed. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI.
  • STUDIES ON THIAZOLOPYRIDINES. PART 1: ANTIMICROBIAL ACTIVITY OF SOME NOVEL FLUORINATED THIAZOLO[3,2-a]PYRIDINES AND THIAZOLO[2. 0. ,3. 0. :1,6]PYRIDO[2,3-d]PYRIMIDINES. (2001). Taylor & Francis.
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of Biomolecular Structure and Dynamics.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. (n.d.). PMC.
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020). ResearchGate. [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. (n.d.). Journal of Medicinal Chemistry.
  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hem
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI. [Link]

  • Synthesis of Fluorinated Thiazolopyrimidine Analogues via One Pot Multicomponent Reaction and Evaluation of its Anticancer Activity. (2026). Der Pharma Chemica. [Link]

  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). PMC.
  • Potential Fluorinated Anti-MRSA thiazolidinone derivatives with antibacterial, antitubercular activity and molecular docking studies. (2021). PubMed. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
  • Selected examples of thiazolo[3,2-a]pyridines with biological and... (n.d.). ResearchGate. [Link]

  • (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2026). ResearchGate. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2024). MDPI. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Semantic Scholar.
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2025). ResearchGate. [Link]

  • (PDF) Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. (2025). ResearchGate. [Link]

  • 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. (2004). PubMed. [Link]

  • Synthesis of New Thiazolo[4,5-d]pyrimidines as Corticotropin Releasing Factor Modulators. (2025). ResearchGate. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of nucleophilic aromatic substitution (SNAr) on the 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine scaffold, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Privileged Thiazolo[5,4-b]pyridine Core

The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry.[1][2] Its structural resemblance to biologically crucial purine analogues and its capacity for diverse chemical functionalization have established it as a cornerstone in the development of novel therapeutics. Compounds incorporating this fused heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of phosphoinositide 3-kinase (PI3K), and antagonism of H3 receptors, highlighting its significance in modern drug discovery.[1][2]

The specific substrate, this compound, presents a particularly interesting case for synthetic diversification. It possesses two distinct halogen substituents at electronically different positions, offering the potential for selective functionalization through nucleophilic aromatic substitution (SNAr). This guide provides a detailed exploration of the mechanistic principles governing SNAr on this substrate, with a critical focus on predicting and controlling the regioselectivity of the reaction. We present validated protocols, data interpretation guidelines, and the causal reasoning behind experimental design, enabling chemists to harness the synthetic potential of this valuable heterocyclic building block.

Part 1: Mechanistic Principles & Regioselectivity Analysis

The Addition-Elimination (SNAr) Mechanism

Nucleophilic aromatic substitution is a two-step process, distinct from Sₙ1 or Sₙ2 reactions, that occurs on electron-deficient aromatic rings.[3][4] The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (typically a halide). This initial addition is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][5] Aromaticity is subsequently restored through the elimination of the leaving group.[6]

Caption: The two-step addition-elimination SNAr mechanism.
Electronic Landscape and Site Reactivity

The thiazolo[5,4-b]pyridine ring system is inherently electron-deficient. The nitrogen atom in the pyridine ring powerfully withdraws electron density, significantly activating the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack.[4][7] The fused thiazole ring further modulates this electronic environment.

Our substrate has two potential reaction sites:

  • C2-Iodo Position: This site is ortho to the pyridine nitrogen. Attack at this position allows the resulting negative charge in the Meisenheimer intermediate to be delocalized directly onto the electronegative nitrogen atom, providing substantial resonance stabilization.[7] This makes the C2 position highly activated.

  • C5-Fluoro Position: This site is not directly ortho or para to the pyridine nitrogen. While the overall electron-deficient nature of the bicyclic system provides some activation, it lacks the direct, powerful resonance stabilization involving the pyridine nitrogen that the C2 position benefits from.

Predicting Regioselectivity: Positional Activation vs. The "Element Effect"

A common principle in SNAr chemistry is the "element effect," where leaving group reactivity follows the order F > Cl > Br > I.[8][9] This counterintuitive trend arises because the highly electronegative fluorine atom strongly stabilizes the anionic Meisenheimer complex through induction, lowering the activation energy of the rate-determining addition step.[6]

However, in the case of this compound, this effect is pitted against the superior positional activation at C2. The stability of the intermediate is the paramount factor. The resonance stabilization afforded by placing the negative charge on the pyridine nitrogen during attack at C2 is a more dominant energetic factor than the inductive stabilization provided by the fluorine atom at the less-activated C5 position.

Therefore, nucleophilic attack is overwhelmingly predicted to occur at the C2 position, leading to the displacement of the iodo group.

Caption: Energetic preference for nucleophilic attack at C2 over C5.

Part 2: Experimental Protocols

General Considerations
  • Safety: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

  • Atmosphere: While many SNAr reactions are robust, sensitive nucleophiles or the use of strong, non-nucleophilic bases (e.g., NaH, KOtBu) necessitates the use of an inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric moisture.[6]

  • Solvents: Use anhydrous solvents, especially when employing moisture-sensitive reagents. Common solvents for SNAr include DMF, DMSO, NMP, and THF.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: Selective SNAr at the C2-Position (Substitution of Iodine)

Objective: To provide a general and reliable method for the selective substitution of the iodo group with various nucleophiles.

Rationale: This protocol leverages the high electronic activation of the C2 position. The conditions are optimized to be mild, ensuring high selectivity and minimizing potential side reactions. A common and effective choice for amine nucleophiles is using a slight excess of the amine, which can also act as the base, or adding a non-nucleophilic base like K₂CO₃ or DIPEA.

Caption: Standard laboratory workflow for SNAr reactions.

Step-by-Step Methodology (Example with Morpholine):

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), anhydrous N,N-Dimethylformamide (DMF, to achieve 0.1 M concentration), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Add morpholine (1.5 eq.) to the stirred suspension at room temperature.

  • Reaction: Seal the vial and heat the mixture to 80 °C. Stir at this temperature for 4-12 hours. Monitor the consumption of the starting material by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 2-morpholino-5-fluoro-thiazolo[5,4-b]pyridine.

Table 1: Recommended Conditions for Various Nucleophiles at C2

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Notes
Secondary Amines Piperidine, PyrrolidineK₂CO₃ or DIPEADMF, DMSO60 - 100Generally clean and high-yielding reactions.
Primary Amines BenzylamineK₂CO₃ or DIPEANMP80 - 120May require slightly higher temperatures.
Thiols ThiophenolCs₂CO₃DMF25 - 60Thiolates are potent nucleophiles; reactions are often fast at RT.
Alkoxides Sodium Methoxide(None needed)Methanol, THF25 - 65Use the corresponding alcohol as solvent where possible.
N-Heterocycles Imidazole, PyrazoleNaHTHF, DMF25 - 80Pre-form the anion with NaH at 0 °C before adding the substrate.
Protocol 2: Considerations for Targeting the C5-Position

Objective: To discuss the synthetic challenges and potential strategies for achieving substitution at the C5-fluoro position.

Rationale: Displacing the fluorine at the less-activated C5 position is significantly more challenging and will likely require forcing conditions. This increases the risk of di-substitution or decomposition. A plausible strategy involves first substituting the C2-iodo position with a desired nucleophile and then subjecting the resulting 2-substituted-5-fluoro-thiazolo[5,4-b]pyridine to harsher conditions to achieve a second substitution. Alternatively, specialized catalytic methods that operate via different mechanisms may be required.[10][11]

Exploratory Conditions (for a 2-substituted-5-fluoro substrate):

  • High Temperatures: Reactions may require temperatures in the range of 120-180 °C, potentially using a sealed tube or microwave reactor.[8]

  • Strong Bases/Nucleophiles: The use of very strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate highly reactive nucleophiles may be necessary.[6]

  • Solvent Choice: High-boiling point, polar aprotic solvents like NMP or DMSO are suitable for these conditions.

Caution: Attempts to directly substitute the C5-fluoro position on the starting di-halo material under harsh conditions will likely result in a mixture of C2-substituted, C5-substituted, and di-substituted products, posing a significant purification challenge.

Part 3: Data Interpretation & Characterization

Confirming Regioselectivity: Unambiguous structural confirmation is critical. The following techniques are essential for distinguishing between the C2 and C5 substituted isomers.

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons on the pyridine ring will be distinct for each isomer. The introduction of a substituent will significantly alter the electronic environment of the adjacent protons.

  • ¹⁹F NMR: This is a definitive technique. In the desired C2-substituted product, the spectrum will show a signal for the remaining fluorine atom, likely coupled to the adjacent proton at C6. In a C5-substituted product, this fluorine signal would be absent.

  • 2D NMR (NOESY/HSQC/HMBC): Nuclear Overhauser Effect (NOE) correlations can establish through-space proximity between protons on the new substituent and protons on the heterocyclic core (e.g., the C6 proton), confirming the site of attachment.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the product and ensuring the correct substitution has occurred (i.e., replacement of iodine, not fluorine, with the nucleophile).

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful reaction for generating novel derivatives for drug discovery. The regiochemical outcome is dictated by the principles of intermediate stability, with the positional activation at C2 overwhelmingly favoring the selective displacement of the iodo group over the fluoro group at C5. The protocols and analytical guidelines presented here offer a robust framework for researchers to confidently synthesize and characterize a wide array of 2-substituted-5-fluoro-thiazolo[5,4-b]pyridine analogues, paving the way for the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • T. S. G. C. T. L. a. M. S. F. D. S. D. G. S. a. G. S. D. W. C. H. a. R. J. B. Brooks, C. A., Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
  • Servis, M. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
  • Wang, Z. et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central.
  • (2025). 16.
  • Huang, H., & Lambert, T. H. (2020).
  • (2026). (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
  • Nucleophilic arom
  • Norman, D. et al. (2010). Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. PubMed Central.
  • 21.04 Nuc. Aromatic Substitution. organic-chemistry-tutor.
  • Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • Why does nucleophilic aromatic substitution occur
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed Central.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central.

Sources

Application Notes and Protocols for C-2 Selective Functionalization of Thiazolo[5,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including potent kinase inhibitors for oncology and inflammatory diseases.[1][2] Its structural resemblance to purine enables it to effectively interact with a multitude of biological targets.[3] The strategic functionalization of this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties. Specifically, derivatization at the C-2 position of the thiazole ring offers a key vector for exploring and optimizing molecular interactions within target binding sites.

This guide provides an in-depth technical overview and detailed, field-proven protocols for the selective functionalization of the C-2 position of the thiazolo[5,4-b]pyridine scaffold. The methodologies discussed herein are designed to be robust and adaptable, enabling researchers to efficiently generate diverse libraries of C-2 substituted analogs for drug discovery and development programs.

I. Strategic Approaches to C-2 Functionalization: A Mechanistic Overview

The selective functionalization of the C-2 position of the thiazolo[5,4-b]pyridine scaffold presents a unique set of challenges due to the electronic nature of the fused ring system. The pyridine ring is electron-deficient, which influences the reactivity of the adjoined thiazole moiety. Direct C-H functionalization is a highly desirable and atom-economical strategy. The primary methodologies for achieving C-2 selectivity on this scaffold are direct C-H arylation and radical-mediated alkylation/acylation.

A. Direct C-H Arylation at the C-2 Position

Direct C-H arylation has emerged as a powerful tool in modern synthetic chemistry, obviating the need for pre-functionalized starting materials.[4] For the thiazolo[5,4-b]pyridine scaffold, palladium-catalyzed direct C-H arylation is a promising approach. The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, which is often the rate-determining step. The regioselectivity for the C-2 position is governed by a combination of electronic and steric factors. The C-2 proton of the thiazole ring is the most acidic, making it susceptible to deprotonation by the palladium catalyst in the presence of a suitable base.

G cluster_cat_cycle Catalytic Cycle Scaffold Thiazolo[5,4-b]pyridine CMD Concerted Metalation-Deprotonation (CMD) at C-2 Scaffold->CMD ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxidativeAddition Ar-X Base Base Base->CMD OxidativeAddition->CMD Ar-Pd(II)-X ReductiveElimination Reductive Elimination CMD->ReductiveElimination Scaffold-Pd(II)-Ar ReductiveElimination->Pd_Catalyst HX + Base Product C-2 Arylated Product ReductiveElimination->Product Catalyst_Regen Catalyst Regeneration

Caption: Palladium-Catalyzed Direct C-H Arylation Workflow.

B. Minisci-Type Radical Alkylation at the C-2 Position

The Minisci reaction is a classic and highly effective method for the functionalization of electron-deficient heterocycles.[5] Given the electron-withdrawing nature of the fused pyridine ring, the thiazolo[5,4-b]pyridine scaffold is an excellent candidate for Minisci-type reactions. This reaction involves the addition of a nucleophilic radical to the protonated heterocyclic substrate. The regioselectivity is strongly biased towards the electron-deficient positions, making the C-2 position of the thiazolo[5,4-b]pyridine a prime target. The reaction is typically initiated by the generation of an alkyl radical from a carboxylic acid precursor using a silver salt and an oxidant.

G CarboxylicAcid Carboxylic Acid (R-COOH) Radical_Formation Alkyl Radical (R•) Formation CarboxylicAcid->Radical_Formation AgNO3 AgNO₃ AgNO3->Radical_Formation Oxidant (NH₄)₂S₂O₈ Oxidant->Radical_Formation Radical_Addition Radical Addition to C-2 Radical_Formation->Radical_Addition Scaffold Thiazolo[5,4-b]pyridine Protonation Protonation Scaffold->Protonation Protonation->Radical_Addition Oxidative_Aromatization Oxidative Aromatization Radical_Addition->Oxidative_Aromatization Product C-2 Alkylated Product Oxidative_Aromatization->Product

Caption: Minisci-Type Radical Alkylation Workflow.

II. Experimental Protocols

A. Protocol 1: Palladium-Catalyzed Direct C-H Arylation of Thiazolo[5,4-b]pyridine

This protocol is adapted from methodologies developed for the C-2 arylation of closely related imidazo[4,5-b]pyridines and provides a robust starting point for the direct arylation of the thiazolo[5,4-b]pyridine scaffold.[4]

Materials:

  • Thiazolo[5,4-b]pyridine (1.0 eq)

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • Copper(I) iodide (CuI) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Pivalic acid (PivOH) (0.3 eq)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add thiazolo[5,4-b]pyridine (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (0.1 eq), CuI (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous 1,4-dioxane to the tube.

  • Add pivalic acid (0.3 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the C-2 arylated thiazolo[5,4-b]pyridine.

B. Protocol 2: Minisci-Type C-2 Alkylation of Thiazolo[5,4-b]pyridine

This protocol is a general procedure for the Minisci alkylation of electron-deficient heterocycles and is expected to be effective for the C-2 alkylation of the thiazolo[5,4-b]pyridine scaffold.[6]

Materials:

  • Thiazolo[5,4-b]pyridine (1.0 eq)

  • Carboxylic acid (2.0 eq)

  • Silver nitrate (AgNO₃) (0.2 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq)

  • 1,2-Dichloroethane (DCE)

  • Water

Procedure:

  • To a round-bottom flask, add thiazolo[5,4-b]pyridine (1.0 eq), the desired carboxylic acid (2.0 eq), AgNO₃ (0.2 eq), and (NH₄)₂S₂O₈ (2.0 eq).

  • Add a 1:1 mixture of DCE and water to the flask to create a biphasic system.

  • Stir the mixture vigorously at 50-70 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the C-2 alkylated thiazolo[5,4-b]pyridine.

III. Data Presentation: Representative Substrate Scope and Yields

The following tables summarize expected yields for the C-2 functionalization of the thiazolo[5,4-b]pyridine scaffold based on reported data for analogous heterocyclic systems.

Table 1: Expected Yields for Palladium-Catalyzed C-2 Arylation

EntryAryl BromideExpected Yield (%)
14-Bromoanisole70-85
24-Bromotoluene65-80
31-Bromo-4-(trifluoromethyl)benzene75-90
43-Bromopyridine50-65

Table 2: Expected Yields for Minisci-Type C-2 Alkylation

EntryCarboxylic AcidExpected Yield (%)
1Pivalic acid60-75
2Cyclohexanecarboxylic acid55-70
3Adamantane-1-carboxylic acid65-80
43-Phenylpropanoic acid50-65

IV. Trustworthiness and Self-Validation

The protocols described are based on well-established and widely cited methodologies for the C-H functionalization of related heterocyclic systems. To ensure the trustworthiness and reproducibility of these protocols, the following self-validating measures are recommended:

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.

  • Structural Verification: The structure of the final C-2 functionalized product must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Regioselectivity Confirmation: In cases of potential ambiguity, Nuclear Overhauser Effect (NOE) NMR experiments can be employed to confirm the regioselectivity of the functionalization at the C-2 position.

By adhering to these principles, researchers can confidently apply these protocols for the efficient and selective C-2 functionalization of the valuable thiazolo[5,4-b]pyridine scaffold, thereby accelerating their drug discovery and development efforts.

V. References

  • Blagg, J., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(20), 3377-3385. [Link]

  • Doucet, H., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927-11933. [Link]

  • Macdonald, J., et al. (2013). HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry Blog. [Link]

  • Stephenson, C. R. J., et al. (2016). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Chemical Science, 7(9), 6144-6149. [Link]

  • Lin, X., & Robins, M. J. (2000). Mild and efficient functionalization at C6 of purine 2'-deoxynucleosides and ribonucleosides. Organic Letters, 2(22), 3497-3499. [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(43), 15194-15214. [Link]

  • Zhang, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. [Link]

  • Guimond, N., & Fagnou, K. (2011). Palladium-Catalyzed C–H Arylation of Pyridine N-Oxides with Potassium Aryl- and Heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 9(21), 7245-7248. [Link]

  • Twilton, J., et al. (2017). The merger of photoredox and transition metal catalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Park, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 14(23), 5945. [Link]

  • Knochel, P., et al. (2011). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 2(11), 2159-2163. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. A survival guide. Pure and Applied Chemistry, 62(10), 2047-2056. [Link]

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(1), 1-12. [Link]

  • Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules, 28(20), 7108. [Link]

  • Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]

  • Dong, J., & Wang, Q. (2020). Photocatalytic Minisci Reaction. Chinese Journal of Organic Chemistry, 40(10), 3225-3242. [Link]

  • Maity, P., et al. (2023). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry–A European Journal, e202303032. [Link]

  • Lee, A.-L., et al. (2021). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 19(32), 6944-6955. [Link]

  • Ho, C.-Y., et al. (2010). Novel methods to functionalize thiazolo[4,5-c]pyridines. Tetrahedron Letters, 51(13), 1734-1736. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 20(3), 275-306. [Link]

  • Chen, J.-R., & Hu, X.-Y. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Chemical Society Reviews, 39(9), 3372-3391. [Link]

  • Park, S., & Kim, Y. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. [Link]

  • Feng, J., & Wang, J. (2020). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 10(11), 1275. [Link]

  • Gandeepan, P., & Ackermann, L. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science, 13(33), 9731-9740. [Link]

  • Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(2), 438. [Link]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Iodo-Thiazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of C-N Bond Formation in Complex Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] However, the application of this powerful methodology to complex, electron-deficient, and potentially coordinating heterocyclic systems such as thiazolopyridines presents a unique set of challenges.

This guide provides an in-depth analysis and detailed protocols for the successful Buchwald-Hartwig amination of 2-iodo-thiazolopyridines. As a Senior Application Scientist, the aim is to not only provide a step-by-step procedure but to also elucidate the underlying chemical principles, enabling researchers to troubleshoot and adapt these protocols for their specific needs.

The Thiazolopyridine Scaffold: A Substrate with Nuance

Thiazolopyridines are privileged scaffolds in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The 2-iodo-substituted variants are key intermediates for further functionalization, with the C-N coupling being a critical step in the elaboration of these molecules. The inherent electronic and structural features of 2-iodo-thiazolopyridines necessitate a carefully considered approach to the Buchwald-Hartwig amination:

  • Electron Deficiency: The pyridine ring withdraws electron density, making the C-I bond more susceptible to oxidative addition, but also potentially affecting the stability of intermediates in the catalytic cycle.

  • Coordinating Nitrogen Atoms: The presence of both pyridine and thiazole nitrogen atoms can lead to catalyst inhibition by coordinating to the palladium center, sequestering the active catalyst.[2]

  • Steric Hindrance: The environment around the C2-position can influence the approach of the bulky catalyst and the amine coupling partner.

The Catalytic Cycle: A Deeper Look

A fundamental understanding of the Buchwald-Hartwig amination mechanism is paramount for rational protocol design and troubleshooting.[1] The catalytic cycle, illustrated below, involves a sequence of well-defined steps:

Buchwald_Hartwig_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(I)L_n) Pd(0)L_n->Oxidative_Addition Ar-I Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination + R_2NH De-protonation Palladium Amido Complex Amine_Coordination->De-protonation + Base, - Base-H^+ Reductive_Elimination Product Complex De-protonation->Reductive_Elimination Reductive Elimination Product Ar-NRR' Reductive_Elimination->Product Catalyst_Regeneration Pd(0)L_n Reductive_Elimination->Catalyst_Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The choice of each reaction component—catalyst, ligand, base, and solvent—is critical to navigate this cycle efficiently, especially with challenging substrates like 2-iodo-thiazolopyridines.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination of 2-iodo-thiazolopyridines hinges on the judicious selection of reaction parameters. Below is a detailed discussion of each component and recommendations based on established principles for heteroaromatic substrates.

Table 1: Recommended Reaction Components for Amination of 2-Iodo-Thiazolopyridines
ComponentRecommendationRationale
Palladium Precatalyst G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3)These precatalysts are air- and moisture-stable, ensuring reproducibility. They efficiently generate the active Pd(0) species in situ, often leading to lower catalyst loadings and cleaner reactions compared to traditional sources like Pd(OAc)₂.[4]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos, RuPhos)Bulky ligands promote the reductive elimination step and can prevent the formation of inactive dimeric palladium species.[5] The choice of ligand is often dependent on the amine nucleophile (see Table 2).
Base Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS)A strong base is required to deprotonate the amine, forming the palladium-amido complex. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures and catalyst loadings.[5]
Solvent Anhydrous, degassed aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF)Toluene is often a good starting point due to its high boiling point and poor solubility for iodide salts, which can sometimes inhibit the catalyst.[5] Dioxane and THF are also commonly used.
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the specific substrates and the chosen base. Weaker bases generally necessitate higher temperatures.
Ligand Selection: Tailoring to the Amine Nucleophile

The choice of ligand is arguably the most critical parameter and is highly dependent on the nature of the amine coupling partner.[5]

Table 2: Ligand Selection Guide for Different Amine Classes
Amine TypeRecommended Ligand(s)Key Considerations
Primary Alkylamines BrettPhosDesigned for primary amines, often providing good selectivity.[5]
Secondary Alkylamines RuPhosGenerally provides high yields for the coupling of secondary amines.[5]
Primary Anilines XPhos, BrettPhosBulky ligands help to prevent diarylation.
Secondary Anilines XPhos, RuPhosSteric hindrance can be a challenge; bulkier ligands are often beneficial.
Heteroaryl Amines tBuBrettPhos, DavePhosThese can be challenging nucleophiles; specialized ligands may be required.[4]
Amides/Carbamates tBuBrettPhosThese are less nucleophilic and require more reactive catalyst systems.[5]

Experimental Protocols

Note: The following protocols are general starting points and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[4]

Protocol 1: General Procedure for the Amination of 2-Iodo-Thiazolopyridines with Primary or Secondary Amines

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Add_Solids 1. Add 2-iodo-thiazolopyridine (1.0 eq.), Pd precatalyst (1-5 mol%), ligand (1.2-6 mol%), and base (1.5-2.0 eq.) to an oven-dried vial. Purge 2. Seal the vial and purge with inert gas. Add_Solids->Purge Add_Solvents 3. Add anhydrous, degassed solvent. Purge->Add_Solvents Add_Amine 4. Add the amine (1.2-1.5 eq.). Add_Solvents->Add_Amine Heat 5. Heat the reaction mixture with vigorous stirring. Add_Amine->Heat Monitor 6. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 7. Cool to room temperature. Monitor->Cool Quench 8. Quench with saturated aq. NH4Cl. Cool->Quench Extract 9. Extract with an organic solvent. Quench->Extract Dry_Concentrate 10. Dry, filter, and concentrate. Extract->Dry_Concentrate Purify 11. Purify by column chromatography. Dry_Concentrate->Purify

Caption: General workflow for the Buchwald-Hartwig amination.

Materials:

  • 2-Iodo-thiazolopyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand, e.g., XPhos, 1.2-6 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-iodo-thiazolopyridine, palladium precatalyst, and base under an inert atmosphere.

  • Seal the vial with a septum-containing cap and purge with nitrogen or argon for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added in step 1.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-thiazolopyridine.

Troubleshooting and Optimization

Even with carefully designed protocols, challenges can arise. The following table outlines common issues and potential solutions.

Table 3: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Catalyst inhibition by substrate.1. Use a reliable precatalyst (G3/G4). Ensure anhydrous and anaerobic conditions. 2. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). 4. Increase catalyst and/or ligand loading.
Dehalogenation of Starting Material 1. Presence of water. 2. β-hydride elimination from the palladium-amido complex.1. Use rigorously dried reagents and solvents. 2. Use a bulkier ligand to disfavor this side reaction.
Formation of Byproducts 1. Diarylation of primary amines. 2. Homocoupling of the aryl iodide.1. Use a bulkier ligand. Adjust the stoichiometry of the amine. 2. Ensure efficient generation of the active Pd(0) catalyst.
Inconsistent Results 1. Variable quality of reagents. 2. Inconsistent reaction setup (air/moisture).1. Use high-purity, anhydrous reagents and solvents. 2. Employ rigorous inert atmosphere techniques.

Conclusion

The Buchwald-Hartwig amination of 2-iodo-thiazolopyridines is a powerful yet nuanced transformation. Success in this endeavor requires a departure from generic protocols and an embrace of a substrate-centric approach. By understanding the mechanistic underpinnings and the specific challenges posed by the thiazolopyridine scaffold, researchers can rationally select catalysts, ligands, and conditions to achieve their synthetic goals. The protocols and insights provided herein serve as a robust starting point for the synthesis of novel 2-amino-thiazolopyridine derivatives, paving the way for advancements in drug discovery and development.

References

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 14, 2026, from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Nolan, S. P., & Organ, M. G. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Rombouts, G., et al. (2002). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Tetrahedron Letters, 43(50), 9179-9182.
  • PubMed. (2019, November 25). The Buchwald-Hartwig Amination After 25 Years. [Link]

Sources

Application Notes and Protocols for the Displacement of Iodine in 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

The 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine scaffold is a key heterocyclic motif in modern medicinal chemistry and drug discovery. Its constituent parts—the electron-deficient pyridine ring, the thiazole moiety, and the strategically placed fluorine atom—impart unique electronic properties that are attractive for designing targeted therapeutics, particularly kinase inhibitors. The carbon-iodine bond at the 2-position is the linchpin for molecular diversification, offering a versatile handle for introducing a wide array of chemical functionalities through various bond-forming reactions.

This guide provides an in-depth analysis and detailed protocols for the chemical modification of this compound. We will explore the principal pathways for iodine displacement, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange. The protocols are designed to be robust and adaptable, providing researchers with the necessary tools to unlock the synthetic potential of this valuable building block.

Chemical Reactivity Profile

The reactivity of the C2-iodine bond is governed by several factors:

  • The Thiazolopyridine Core: The fused heterocyclic system is electron-deficient, which generally enhances the reactivity of the C-I bond in oxidative addition steps of cross-coupling reactions.

  • The Iodine Atom: As the most reactive of the common halogens in palladium-catalyzed cross-coupling, the C-I bond has a lower bond dissociation energy compared to C-Br or C-Cl bonds, allowing for milder reaction conditions.[1]

  • The 5-Fluoro Substituent: The strong electron-withdrawing nature of the fluorine atom further activates the ring system. This has a dual effect: it enhances the electrophilicity of the carbon bearing the iodine, making it more susceptible to nucleophilic attack, and it can influence the stability of intermediates in catalytic cycles.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile methods for the functionalization of this compound. The general catalytic cycle for these reactions is depicted below.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the premier method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[2] For our substrate, this allows for the introduction of a diverse range of aryl and heteroaryl groups at the 2-position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are effective in stabilizing the palladium catalyst and promoting the reaction.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

ParameterRecommended Condition
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
Catalyst PdCl₂(dppf) (0.05 equiv.)
Base K₂CO₃ (2.0-3.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1 v/v)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add PdCl₂(dppf) (0.05 equiv.).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis and building blocks for materials science.[3][4] This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Catalysts: A dual-catalyst system is standard: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves as both a base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.

Detailed Protocol: Sonogashira Coupling

ParameterRecommended Condition
Reactants This compound (1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.)
Catalysts PdCl₂(PPh₃)₂ (0.02 equiv.), CuI (0.04 equiv.)
Base Triethylamine (Et₃N)
Solvent Tetrahydrofuran (THF)
Temperature Room temperature to 50 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Seal the flask, and evacuate and backfill with argon.

  • Add anhydrous and degassed THF, followed by anhydrous and degassed triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating to 40-50 °C may be required for less reactive alkynes.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[5][6] This reaction is of paramount importance in pharmaceutical synthesis, where the aryl amine moiety is a common pharmacophore. A patent for thiazolo[5,4-b]pyridine MALT-1 inhibitors describes a relevant Buchwald-Hartwig coupling procedure.[7]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, RuPhos, or BrettPhos, often used with a palladium source like Pd₂(dba)₃ or as pre-formed catalysts (e.g., XPhos Pd G3), are highly effective.[8][9] These ligands facilitate the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Detailed Protocol: Buchwald-Hartwig Amination

ParameterRecommended Condition
Reactants This compound (1.0 equiv.), Amine (1.2-1.5 equiv.)
Catalyst XPhos Pd G3 (0.02-0.05 equiv.) or Pd₂(dba)₃ (0.02 equiv.) with XPhos (0.05 equiv.)
Base Cs₂CO₃ (1.5-2.0 equiv.) or NaOtBu (1.4 equiv.)
Solvent 1,4-Dioxane or Toluene
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • In a glovebox, charge a dry reaction vial with this compound (1.0 equiv.), the amine (1.2 equiv.), Cs₂CO₃ (1.5 equiv.), and the XPhos Pd G3 catalyst (0.02 equiv.).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C in a preheated oil bath with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the product by column chromatography or recrystallization.

II. Nucleophilic Aromatic Substitution (SNAr): A Direct Approach

The electron-deficient nature of the thiazolo[5,4-b]pyridine ring system, further activated by the 5-fluoro substituent, makes the 2-position susceptible to direct nucleophilic aromatic substitution (SNAr).[10] While iodine is not a typical leaving group for SNAr (fluoride is usually better), under the right conditions with strong nucleophiles, this pathway can be viable. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

Figure 2: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles such as thiols (thiolates), amines, or alkoxides are required.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation of the nucleophile salt, enhancing the nucleophilicity of the anion.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the formation of the Meisenheimer complex.

Detailed Protocol: SNAr with a Thiol Nucleophile

ParameterRecommended Condition
Reactants This compound (1.0 equiv.), Thiol (1.1 equiv.)
Base K₂CO₃ or NaH (1.2 equiv.)
Solvent N,N-Dimethylformamide (DMF)
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • To a solution of the thiol (1.1 equiv.) in anhydrous DMF, add K₂CO₃ (1.2 equiv.) and stir at room temperature for 30 minutes to form the thiolate.

  • Add this compound (1.0 equiv.) to the mixture.

  • Heat the reaction to 100 °C and monitor by TLC.

  • After completion, cool the reaction, pour it into ice-water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

III. Metal-Halogen Exchange: Generating an Organometallic Intermediate

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive organolithium species.[11][12] The resulting 2-lithio-5-fluoro-thiazolo[5,4-b]pyridine can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. The exchange rate is typically I > Br > Cl, making our iodo-substrate ideal for this transformation.

Causality Behind Experimental Choices:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. t-BuLi is more reactive and is often used for less reactive halides.

  • Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential.

  • Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions of the highly reactive organolithium intermediate.

Detailed Protocol: Lithium-Iodine Exchange and Electrophilic Quench

ParameterRecommended Condition
Reactant This compound (1.0 equiv.)
Reagent n-Butyllithium (1.1 equiv. in hexanes)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Electrophile e.g., N,N-Dimethylformamide (DMF) (1.5 equiv.)
Atmosphere Inert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried Schlenk flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise over 10 minutes.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the chosen electrophile (e.g., DMF, 1.5 equiv.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Conclusion and Future Perspectives

The functionalization of this compound is a critical step in the synthesis of novel compounds for drug discovery and materials science. The protocols detailed in this guide provide a robust starting point for researchers to explore the rich chemistry of this scaffold. Palladium-catalyzed cross-coupling reactions, particularly Suzuki, Sonogashira, and Buchwald-Hartwig aminations, offer the broadest scope for introducing new carbon-carbon and carbon-nitrogen bonds. For direct introduction of heteroatom nucleophiles, SNAr provides a more atom-economical route, while lithium-halogen exchange opens up possibilities for reaction with a wide range of electrophiles.

As a senior application scientist, I encourage the adaptation and optimization of these protocols for specific substrates and desired outcomes. The choice of ligands, bases, and solvents will undoubtedly play a crucial role in achieving high yields and purity. The continued exploration of new reagents and methodologies will further expand the synthetic utility of this important heterocyclic building block.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2024. [Link]

  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. [Link]

  • Copper-catalyzed cyanation of aryl iodides with α-cyanoacetates via C–CN bond activation - Organic & Biomolecular Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Heck reaction. In Wikipedia; 2024. [Link]

  • OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Link]

  • The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. [Link]

  • Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. [Link]

  • Copper-catalyzed cyanation of heterocycle carbon-hydrogen bonds - PubMed. [Link]

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. [Link]

  • lithium halogen exchange #1 revised. [Link]

  • Stille Coupling - Chemistry LibreTexts. [Link]

  • Catalytic cyanation of aryl iodides using DMF and ammonium bicarbonate as the combined source of cyanide - Institute for Basic Science. [Link]

  • Sonogashira coupling. In Wikipedia; 2024. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Lithium Halogen Exchange in Pyridine | PDF | Precipitation (Chemistry) - Scribd. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Stille reaction. In Wikipedia; 2024. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]

  • Stille Coupling - Organic Chemistry Portal. [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors - Google P
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - mediaTUM. [Link]

  • US4443606A - Antiviral thiazolo [5,4-b] pyridine compounds - Google P
  • Palladium(II)-Catalyzed Heck Reactions - Diva-portal.org. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - MDPI. [Link]

Sources

Application Note: Accelerating Medicinal Chemistry Programs with Microwave-Assisted Functionalization of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] Its rapid and efficient functionalization is a critical step in the drug discovery pipeline. This guide provides detailed protocols and expert insights for the microwave-assisted synthesis of advanced intermediates starting from 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine. We present validated, step-by-step methodologies for high-efficiency Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are designed to offer researchers and drug development professionals a robust platform for rapidly generating diverse compound libraries, significantly reducing development timelines compared to conventional thermal methods.[3][4]

The Strategic Advantage of Microwave-Assisted Synthesis

In the fast-paced environment of drug discovery, time is a critical resource. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that dramatically accelerates reaction rates, often increasing product yields and purity in the process.[4][5]

Core Principles: Beyond the Kitchen Appliance

Unlike conventional heating, which relies on inefficient thermal conduction, microwave synthesis utilizes dielectric heating. Polar molecules within the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electromagnetic field. This rapid reorientation generates friction, leading to instantaneous and uniform heating of the entire reaction volume. This eliminates localized overheating and "wall effects" common with oil baths, resulting in a cleaner and more reproducible reaction profile.[4][6]

cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow CH_1 Slow Ramp to Temperature (Minutes to Hours) CH_2 Extended Reaction Time (Hours to Days) CH_1->CH_2 CH_3 Potential for Side Products & Thermal Decomposition CH_2->CH_3 CH_4 Lower Yield & Purity CH_3->CH_4 MW_1 Rapid Ramp to Temperature (Seconds to Minutes) MW_2 Reduced Reaction Time (Minutes) MW_1->MW_2 MW_3 Enhanced Selectivity & Cleaner Profile MW_2->MW_3 MW_4 Higher Yield & Purity MW_3->MW_4

Caption: Conventional vs. Microwave Heating Workflow Comparison.

The Core Building Block: this compound

The selected starting material is strategically designed for versatility in medicinal chemistry.

  • 2-Iodo Position: The iodine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity allows for milder reaction conditions compared to the corresponding bromo or chloro analogues.

  • 5-Fluoro Position: The fluorine atom serves as a valuable probe for structure-activity relationship (SAR) studies. It can modulate the scaffold's pKa, improve metabolic stability, and enhance binding interactions with target proteins.

  • Thiazolo[5,4-b]pyridine Core: This bicyclic heterocycle is a known "hinge-binding" motif found in many kinase inhibitors and is considered a privileged scaffold in drug design.[2][7]

Safety & Handling: this compound, like many organoiodides, should be handled with care. It is recommended to treat it as a potential irritant.[8] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information.[9]

Validated Microwave-Assisted Cross-Coupling Protocols

The following protocols have been optimized for use with standard laboratory microwave synthesis systems. All reactions should be performed in sealed microwave vials equipped with a magnetic stir bar.

General Experimental Workflow

The workflow for all subsequent protocols follows a consistent, streamlined process enabled by microwave technology.

start Reagent Preparation vessel Assemble in Microwave Vial: - Starting Material - Coupling Partner - Catalyst & Ligand - Base - Solvent start->vessel seal Seal Vial & Place in Reactor vessel->seal react Microwave Irradiation (Set Temp, Time, Power) seal->react cool Rapid Cooling (Forced Air) react->cool workup Reaction Work-up (Filtration, Extraction) cool->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (LC-MS, NMR) purify->analyze end Pure Product analyze->end

Caption: Standardized Microwave Synthesis Workflow.

Protocol 1: Suzuki-Miyaura C-C Coupling

This reaction is a cornerstone for creating biaryl and heteroaryl-aryl structures, which are prevalent in oncology and anti-inflammatory drug candidates.[10][11]

  • Reaction Scheme:

    (Illustrative scheme: Iodothiazolopyridine reacting with a generic boronic acid to form a C-C bond)

  • Methodology:

    • To a 10 mL microwave vial, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

    • Add 1,4-dioxane and water in a 4:1 ratio (to achieve a concentration of ~0.1 M).

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor.

    • Irradiate at the specified temperature and time (see table below) with a power setting of 100-200 W.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Expert Insights & Causality:

    • Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of boronic acids, making it an excellent choice for library synthesis.

    • Solvent System: The dioxane/water mixture is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

    • Base Selection: K₂CO₃ is a moderately strong base that is effective for most Suzuki couplings. For less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) may be required.

  • Illustrative Data:

Coupling Partner (Boronic Acid)Temp (°C)Time (min)Typical Yield (%)
Phenylboronic acid12015>90%
4-Methoxyphenylboronic acid12015>95%
Pyridine-3-boronic acid13020>85%
2-Thiopheneboronic acid11015>92%
Protocol 2: Sonogashira C-C Coupling

This protocol enables the introduction of alkyne functionalities, which can serve as rigid linkers, participate in subsequent click chemistry, or act as key pharmacophores.[12][13]

  • Reaction Scheme:

    (Illustrative scheme: Iodothiazolopyridine reacting with a terminal alkyne to form a C-C triple bond)

  • Methodology:

    • To a 10 mL microwave vial, add this compound (1.0 eq), the terminal alkyne (1.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and Copper(I) iodide (CuI, 0.05 eq).

    • Add triethylamine (TEA) as both the base and solvent (to achieve a concentration of ~0.2 M).

    • Degas the mixture by bubbling nitrogen through it for 5 minutes.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate at the specified temperature and time.

    • After cooling, dilute with dichloromethane and filter to remove amine salts.

    • Concentrate the filtrate and purify by column chromatography.

  • Expert Insights & Causality:

    • Dual Catalysis: This is a classic Sonogashira system where palladium facilitates the main cross-coupling cycle, and the copper(I) co-catalyst activates the alkyne, enabling the reaction to proceed under milder conditions.[14]

    • Base/Solvent: Triethylamine serves a dual role. It acts as the base to deprotonate the terminal alkyne and neutralizes the HI formed during the reaction. Its high boiling point and polarity make it a suitable solvent for microwave heating.

    • Inert Atmosphere: While many microwave reactions are robust, Sonogashira couplings, particularly the copper-catalyzed variant, benefit from de-gassing to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Illustrative Data:

Coupling Partner (Alkyne)Temp (°C)Time (min)Typical Yield (%)
Phenylacetylene8010>95%
Ethynyltrimethylsilane7010>90%
Propargyl alcohol9015>80%
1-Heptyne8012>88%
Protocol 3: Buchwald-Hartwig C-N Amination

The formation of carbon-nitrogen bonds is arguably one of the most important transformations in medicinal chemistry. This protocol provides a reliable method for synthesizing substituted amines.[15][16][17]

  • Reaction Scheme:

    (Illustrative scheme: Iodothiazolopyridine reacting with a generic amine to form a C-N bond)

  • Methodology:

    • In a glovebox or under an inert atmosphere, add to a 10 mL microwave vial: this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), and a palladium precatalyst/ligand system such as XPhos Pd G3 (0.02 eq).

    • Add an anhydrous solvent such as toluene or CPME (cyclopentyl methyl ether).

    • Seal the vial, remove from the glovebox, and place in the microwave reactor.

    • Irradiate at the specified temperature and time.

    • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

  • Expert Insights & Causality:

    • Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination.[16] Bulky, electron-rich phosphine ligands like XPhos are essential for promoting the reductive elimination step, which is often rate-limiting. Using a pre-formed G3 precatalyst ensures efficient and reproducible activation of the catalyst.

    • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing as a nucleophile. The reaction is highly sensitive to moisture and air, necessitating anhydrous conditions and an inert atmosphere for optimal results.

  • Illustrative Data:

Coupling Partner (Amine)Temp (°C)Time (min)Typical Yield (%)
Morpholine10020>95%
Aniline11025>85%
Benzylamine10020>90%
N-Methylpiperazine11025>88%

Conclusion and Outlook

The strategic implementation of microwave-assisted synthesis provides a powerful tool for accelerating the functionalization of high-value heterocyclic scaffolds like this compound. The protocols detailed in this guide demonstrate the significant reduction in reaction times and the consistently high yields achievable for key C-C and C-N bond-forming reactions. By adopting these methods, medicinal chemistry teams can rapidly generate diverse libraries of novel compounds, enabling a more efficient exploration of structure-activity relationships and ultimately shortening the timeline for identifying promising drug candidates.

References

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]

  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • IRIS-AperTO. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]

  • MDPI. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • PMC. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]

  • PubMed. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. [Link]

  • ResearchGate. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]

  • PubChem. (n.d.). 2-Iodothiazole. [Link]

  • PubMed Central. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. [Link]

  • ResearchGate. (n.d.). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PMC. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • PMC. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Semantic Scholar. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • PMC. (2020). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • ACS Publications. (2002). Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. [Link]

  • RSC Publishing. (2015). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. [Link]

  • ResearchGate. (2022). Microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides inspired by marine topsentines and nortopsentines. [Link]

  • Rasayan Journal of Chemistry. (2019). MICROWAVE ASSISTED SYNTHESIS, QSAR AND MOLECULAR DOCKING STUDIES OF 2,4- THIAZOLIDINEDIONE DERIVATIVES. [Link]

  • MDPI. (2006). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][5][18]thiazepines. [Link]

  • Semantic Scholar. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • PMC. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling with 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SZK-THZ-5F Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

User Issue: Low yield in Suzuki-Miyaura cross-coupling utilizing 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine . Substrate Profile:

  • Core: Thiazolo[5,4-b]pyridine (Fused bicyclic heteroaromatic).

  • Electrophile: C2-Iodo (Highly reactive, but labile).

  • Electronic Modifier: C5-Fluoro (Strongly electron-withdrawing).

Technical Assessment: This substrate presents a "perfect storm" for two specific side reactions: Protodehalogenation and Catalyst Poisoning . The electron-deficient nature of the pyridine ring (amplified by the fluorine) makes the C2-Pd-I intermediate highly susceptible to protonation (reduction) rather than transmetallation. Furthermore, the N1, N4, and S atoms present high risks of chelating the Palladium source, effectively killing the catalytic cycle.

Troubleshooting Modules (Root Cause Analysis)

Module A: The "Reduction" Trap (Protodehalogenation)

Symptom: You observe the formation of 5-fluoro-thiazolo[5,4-b]pyridine (mass = M-126+1) instead of the coupled product. Mechanism: The oxidative addition complex (


) is electron-poor. In the presence of moisture or protic solvents, and if transmetallation is slow, the aryl-palladium species scavenges a proton.
Corrective Actions: 
  • Switch Solvent System: Move from aqueous mixtures (Dioxane/H2O) to anhydrous Toluene or THF .

  • Base Selection: Switch from Carbonates (

    
    ) to anhydrous 
    
    
    
    . Phosphate acts as a proton shuttle only when necessary for the boron activation but minimizes free protons in the bulk solution.
  • Ligand Selection: Use electron-rich, bulky ligands (e.g., XPhos or PCy3 ) to accelerate the transmetallation step, outcompeting the reduction pathway.

Module B: Catalyst Deactivation (Heterocycle Poisoning)

Symptom: Reaction stalls at <40% conversion. Adding more catalyst later does not restart it. Mechanism: The thiazole sulfur and the pyridine nitrogen are soft Lewis bases. They bind to the empty coordination sites on Pd(0) or Pd(II), forming stable, inactive "off-cycle" resting states (Pd-N or Pd-S complexes). Corrective Actions:

  • Ligand Overcrowding: Use Buchwald Biaryl Phosphines (specifically XPhos or RuPhos ). These ligands are extremely bulky; they physically block the N/S atoms of the substrate from coordinating to the metal center while still allowing the C-I bond to access the catalyst.

  • Pre-catalysts: Stop using

    
    . It is too labile. Use XPhos Pd G3  or Pd(dppf)Cl2 .
    

Visualizing the Failure Modes

The following diagram maps the kinetic competition between the desired coupling and the two primary failure modes described above.

SuzukiPathways Start Substrate (5-F-2-I-thiazolopyridine) OxAdd Oxidative Addition (L-Pd-Ar-I) Start->OxAdd Pd(0) Poison FAILURE MODE 1: Catalyst Poisoning (Pd-N/S Coordination) Start->Poison Unprotected Pd (No Bulky Ligand) Reduct FAILURE MODE 2: Protodehalogenation (Ar-H Product) OxAdd->Reduct Moisture/Protic Solvent Slow Transmetallation Product SUCCESS: Cross-Coupled Product OxAdd->Product Fast Transmetallation (Anhydrous/Bulky Ligand)

Figure 1: Kinetic competition between productive coupling (Green) and substrate-induced failure modes (Red).

Optimized "Gold Standard" Protocol

This protocol is designed to override the electronic deficiency of the ring and prevent catalyst poisoning.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Partner: Boronic Acid Pinacol Ester (1.2 equiv) (Esters are preferred over acids for stability)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

    • Alternative: Pd(dppf)Cl2·DCM (5 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate), finely ground (2.0 - 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene/Water (10:1 ratio if solubility is poor).

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a microwave vial or pressure tube. Cool under Argon flow.

  • Solids Charge: Add the Iodo-thiazolopyridine, Boronic Ester, Base (

    
    ), and Catalyst (XPhos Pd G3).
    
  • Inert Cycle: Cap the vessel. Evacuate and backfill with Argon three times. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Syringe in anhydrous 1,4-Dioxane. (Concentration: 0.1 M to 0.2 M).

  • Degassing: Sparge the solution with Argon for 5-10 minutes (bubbling gas directly into liquid).

  • Reaction:

    • Option A (Thermal): Heat to 80°C - 90°C for 4-12 hours.

    • Option B (Microwave): 100°C for 30-60 minutes.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black. Concentrate and purify.

Comparative Data: Ligand & Base Performance

The following table summarizes expected outcomes based on catalyst/base combinations for electron-deficient heteroaryl iodides.

Catalyst SystemBaseSolventExpected YieldPrimary Issue
Pd(PPh3)4 Na2CO3Dioxane/H2OLow (<30%) Catalyst poisoning (PPh3 is too labile); Hydrolysis.
Pd(OAc)2 / PPh3 K2CO3DMFVery Low (<10%) Homocoupling of boronic acid; Pd black formation.
Pd(dppf)Cl2 K2CO3Dioxane/H2OModerate (50-65%) Robust, but slow transmetallation may lead to some reduction.
XPhos Pd G3 K3PO4 THF/Water High (85-95%) Bulky ligand prevents poisoning; fast oxidative addition.
SPhos Pd G3 K3PO4TolueneHigh (80-90%) Excellent for sterically hindered coupling partners.

FAQ: Rapid Fire Troubleshooting

Q: My boronic acid is decomposing before it couples. What do I do? A: This is "Protodeboronation." Electron-poor boronic acids are prone to this. Switch to the Pinacol Ester (BPin). If you must use the acid, add the base in portions or use a weaker base like KF.

Q: I see a spot on TLC that matches the starting material, but it won't react further. A: This is likely the "poisoned" catalyst state. Do not just add more catalyst. Filter the reaction mixture to remove the inactive complexes, resuspend in fresh solvent, and add XPhos Pd G3 specifically.

Q: Can I use DMF as a solvent? A: Avoid DMF if possible. At high temperatures (>100°C), DMF can decompose to dimethylamine, which can nucleophilically attack the C2 or C5 positions of your fluorinated ring (SnAr reaction), creating impurities.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

OptimizationTree Start Analyze Crude LCMS Result1 Product Observed? Start->Result1 NoProd Mainly SM Remaining Result1->NoProd No SideProd Mass = M-126 (Reduction) Result1->SideProd Yes, but low yield Hydrolysis Ring Opening/OH species Result1->Hydrolysis Impurity M+17 Action1 Catalyst Poisoning. Switch to XPhos Pd G3 or SPhos Pd G3 NoProd->Action1 Action2 Protodehalogenation. 1. Use Anhydrous Solvents 2. Increase Conc. (0.3M) SideProd->Action2 Action3 Base too strong. Switch to K3PO4 or KF. Hydrolysis->Action3

Figure 2: Decision tree for troubleshooting based on LCMS data.

References

  • Mechanistic Studies on Protodehalogenation

    • Title: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
    • Source:J. Org.[1] Chem. (via NIH/PMC).

    • Relevance: details the competition between coupling and protodehalogenation in electron-deficient pyridine systems.
    • URL:[Link]

  • Catalyst Poisoning by Heterocycles

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source:Nature Communic
    • Relevance: Explains the mechanism of N/S atom coordination poisoning Pd c
    • URL:[Link]

  • Use of Heteroaryltrifluoroborates & Ligand Selection

    • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
    • Source:J. Org.[1] Chem. (via NIH/PMC).

    • Relevance: Validates the use of XPhos/RuPhos for difficult heteroaryl-heteroaryl couplings.
    • URL:[Link]

  • General Suzuki Coupling Guide

    • Title: Suzuki-Miyaura Coupling.[1][2][3][4][5]

    • Source: Organic Chemistry Portal.[6]

    • Relevance: General mechanism and functional group tolerance.[1][7]

    • URL:[Link]

Sources

Technical Support Center: Palladium Removal from Thiazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thiazolopyridine Challenge

Why is this specific scaffold difficult? Thiazolopyridines present a unique "double-threat" for palladium retention. Unlike simple arenes, this scaffold contains both an


 pyridyl nitrogen and a thiazole sulfur. These atoms act as potent ligands, effectively coordinating with Palladium (Pd) to form stable metal-organic complexes.

Standard silica washes often fail because the affinity of the Pd-thiazolopyridine complex is higher than the affinity of Pd for unmodified silica. To remove the metal, you must introduce a scavenger with a significantly higher stability constant (K) for Palladium than your product possesses.

This guide prioritizes Ligand Exchange strategies using high-affinity scavengers (Thiol/TMT) over simple adsorption.

Diagnostic & Assessment (FAQ)

Q1: What is the target limit for Palladium in my final API?

A: Under ICH Q3D guidelines, Palladium is a Class 2B elemental impurity.[1][2]

  • Oral Administration: The Permitted Daily Exposure (PDE) is generally 100 µ g/day .[3] For a drug with a max daily dose of 10 g, this equates to a concentration limit of 10 ppm .[3]

  • Parenteral/Inhalation: The limits are significantly lower (often 1 ppm ).[3]

  • Reference: ICH Q3D Guideline for Elemental Impurities [1].[1][4][5]

Q2: My product is colored (yellow/orange). Does this confirm Pd contamination?

A: Not necessarily, but it is a strong indicator. Thiazolopyridines are often naturally fluorescent or colored, but Pd-complexes typically manifest as a "muddy" darkening or persistent orange hue.

  • Action: Do not rely on color. Quantify using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-ray Fluorescence) before and after scavenger screening.

Method Selection: The Decision Matrix

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the correct protocol based on your current Pd load and product solubility.

ScavengerSelection Start Start: Assess Pd Load CheckLoad Pd Concentration? Start->CheckLoad HighLoad > 1000 ppm (Gross Contamination) CheckLoad->HighLoad High MedLoad 50 - 1000 ppm (Process Stream) CheckLoad->MedLoad Medium LowLoad < 50 ppm (Polishing) CheckLoad->LowLoad Low Carbon Activated Carbon (Darco KB-B / Ecosorb) HighLoad->Carbon Cost-effective Precip Precipitation via TMT (Trimercaptotriazine) HighLoad->Precip High Efficiency ResinSelect Resin Scavenger Selection MedLoad->ResinSelect Cryst Crystallization with N-Acetylcysteine LowLoad->Cryst TMTResin Si-DMT / MP-TMT (Best for N-Heterocycles) ResinSelect->TMTResin Strong Coordination (Thiazolopyridines) ThiolResin Si-Thiol (General Purpose) ResinSelect->ThiolResin Standard Arenes

Figure 1: Decision tree for selecting the appropriate Palladium removal strategy based on initial contamination levels and chemical functionality.

Detailed Protocols

Protocol A: The "Heavy Lifter" – SiliaMetS® DMT / MP-TMT

Best For: Thiazolopyridines, Pyridines, and substrates where Pd is strongly coordinated. Mechanism: DMT (Dimercaptotriazine) acts as a tridentate ligand. It forms a highly stable, insoluble precipitate with Pd, effectively "ripping" the metal off the thiazolopyridine nitrogen [2].

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude product in a compatible solvent (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible, as they compete for Pd coordination.

  • Loading: Add 4–8 equivalents of Si-DMT (Silica-bound) or MP-TMT (Polystyrene-bound) relative to the residual Pd content.

    • Note: If Pd content is unknown, use 10-20% w/w relative to the product mass for screening.

  • Incubation: Stir at 50–60°C for 4–12 hours.

    • Critical: Room temperature is often insufficient for thiazolopyridines due to the high activation energy required to break the Pd-N bond.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane to remove the scavenger-Pd complex.

  • Analysis: Analyze the filtrate via ICP-MS.

Protocol B: Activated Carbon + Chelation (Cost-Effective)

Best For: Large-scale batches (>100g) with gross contamination (>1000 ppm).

Step-by-Step Workflow:

  • Selection: Use a chemically activated carbon like Darco® KB-B or Ecosorb® C-941 . These have higher mesoporosity suitable for metal complexes [3].

  • Slurry: Add carbon (10–20 wt% vs product) to the solution.

  • Additive (The Secret Weapon): Add 1 wt% N-Acetylcysteine or Thiourea to the mixture. These small molecules act as "shuttles," detaching Pd from the thiazolopyridine and transferring it to the carbon surface.

  • Heat: Agitate at 50°C for >4 hours.

  • Filtration: Filter hot through a specialized carbon-removal filter (e.g., GF/F paper) to prevent fines from passing into the filtrate.

Comparative Efficiency Data

The following table summarizes scavenger efficiency specifically for N-heterocyclic substrates (like pyridine/thiazole derivatives).

Scavenger TypeFunctional GroupMechanismEfficiency (N-Heterocycles)ProsCons
Si-DMT / MP-TMT TrimercaptotriazineTridentate ChelationHigh (95-99%) Best for "stubborn" Pd; High affinity.More expensive than carbon.
Si-Thiol 1-PropanethiolMonodentate BindingMedium (70-90%)Good general scavenger; fast kinetics.May lose "tug-of-war" with thiazolopyridines.
Activated Carbon Porous CarbonAdsorptionVariable (50-95%)Cheap; removes other impurities.Messy; lower selectivity; can trap API.[4][6]
TMT (Free) TrimercaptotriazinePrecipitationVery High (>99%) Extremely efficient; forms insoluble solid.Hard to filter fine precipitates; TMT solubility issues.

Data synthesized from SiliCycle Application Notes and OPR&D literature [4, 5].

Troubleshooting Guide

Issue: I used Si-Thiol, but my Pd levels only dropped from 500 ppm to 200 ppm.

  • Cause: The monodentate thiol ligand on the silica cannot compete with the bidentate/tridentate coordination of your thiazolopyridine product.

  • Solution: Switch to Si-DMT or MP-TMT . The tridentate nature of TMT creates a thermodynamic sink that favors Pd transfer. Alternatively, increase temperature to 65°C to overcome kinetic barriers.

Issue: The scavenger resin is reducing my product yield.

  • Cause: Non-specific binding. This is common with unfunctionalized activated carbon or if the product is highly polar/basic and binds to residual silanols.

  • Solution: Use End-capped silica scavengers (where free silanols are blocked with trimethylsilyl groups). For carbon, switch to a synthetic scavenger resin (MP-TMT) which has a neutral polystyrene backbone.

Issue: My product precipitates when I add the scavenger.

  • Cause: The solvent volume is too low, or the scavenger is acting as a seed for crystallization.

  • Solution: Ensure the product is fully soluble at the incubation temperature. Add a co-solvent (e.g., 10% MeOH) if necessary to maintain solubility while the scavenger works.

Workflow Visualization

TMT_Workflow Input Crude Product (Thiazolopyridine + Pd) Solvent Dissolve in THF/MeOH (Avoid DMSO) Input->Solvent AddScav Add Si-DMT / MP-TMT (4-8 eq) Solvent->AddScav Heat Heat to 50-60°C (4-12 Hours) AddScav->Heat Filter Filter (0.45 µm) Remove Resin Heat->Filter Test ICP-MS Check Filter->Test

Figure 2: Optimized workflow for using TMT-based scavengers on thiazolopyridine substrates.

References

  • ICH Q3D Elemental Impurities . International Council for Harmonisation.[5] Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development, 2023.[7] Available at: [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine . Organic Process Research & Development, 1997.[8] Available at: [Link]

  • Biotage® MP-TMT Palladium Scavenger . Biotage.[6][9][10] Available at: [Link]

Sources

Controlling regioselectivity in 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

A Senior Application Scientist's Guide to Controlling Regioselectivity

Welcome to the technical support guide for reactions involving this compound. This scaffold is a valuable building block in medicinal chemistry and drug discovery, frequently appearing in the development of kinase inhibitors and other targeted therapeutics.[1][2] Its unique electronic and structural properties, however, present specific challenges in achieving desired regioselectivity during functionalization.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the underlying principles governing reactivity and provide field-proven troubleshooting strategies to help you navigate your synthetic challenges.

Section 1: Understanding the Inherent Reactivity of the Scaffold

This section addresses the fundamental principles that dictate the regiochemical outcome of reactions on the this compound core.

FAQ 1.1: In a standard palladium-catalyzed cross-coupling reaction, which position is expected to react first, C-2 (Iodo) or C-5 (Fluoro)?

Answer: The C-2 position, bearing the iodo substituent, is overwhelmingly the preferred site of reaction in standard palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Causality: This high regioselectivity is governed by the vast difference in bond dissociation energies (BDEs) of the Carbon-Halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-F bond. In the context of a Pd(0) catalytic cycle, the rate-determining step is often the oxidative addition of the catalyst into the C-X bond. This step occurs preferentially at the weakest, most reactive C-X bond.[3]

The established reactivity trend for halogens in Pd-catalyzed cross-coupling is: I > Br > Cl >> F .[3] Therefore, the Pd(0) catalyst will selectively undergo oxidative addition into the C-I bond at position 2, leaving the robust C-F bond at position 5 intact under typical reaction conditions.

Section 2: Troubleshooting Palladium-Catalyzed Reactions at the C-2 Position

While the C-2 position is the kinetically favored site, achieving high yields and clean conversions requires careful optimization. This section provides troubleshooting for the most common C-2 functionalization reactions.

FAQ 2.1: My Suzuki-Miyaura coupling at C-2 is giving low yields and I'm observing significant proto-deiodination (replacement of Iodine with Hydrogen). How can I fix this?

Answer: This is a common problem stemming from competing reaction pathways that consume the starting material unproductively. Proto-deiodination often arises from the presence of water or other proton sources that intercept a palladium-hydride intermediate.

Troubleshooting Strategy:

  • Rigorous Exclusion of Water and Oxygen: Ensure all solvents are anhydrous and the reaction vessel is thoroughly degassed. Use fresh, high-quality reagents.

  • Choice of Base: The base plays a critical role. While aqueous bases like K₂CO₃ are common, they can be a source of protons. Consider switching to an anhydrous base like K₃PO₄ or Cs₂CO₃. The cation can also influence the reaction rate, with cesium salts often accelerating the transmetalation step.[4][5]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) center, promote oxidative addition, and can accelerate the rate of reductive elimination relative to competing side reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)Readily available and effective for many aryl iodides.
Ligand SPhos, XPhos, or RuPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that promote efficient coupling.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-aqueous bases that minimize proto-deiodination.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or TolueneAprotic solvents are preferred; minimal water can aid boronic acid solubility.[6]
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.

Troubleshooting Workflow:

G cluster_solutions Troubleshooting Steps start Start Suzuki Reaction check_conversion Low Conversion or Proto-deiodination? start->check_conversion degas Improve Degassing & Use Anhydrous Solvents check_conversion->degas Yes success High Yield of C-2 Coupled Product check_conversion->success No change_base Switch to K₃PO₄ or Cs₂CO₃ degas->change_base change_ligand Screen Ligands (e.g., SPhos, XPhos) change_base->change_ligand check_boronic Check Boronic Acid Quality (potential for homocoupling) change_ligand->check_boronic check_boronic->start Re-run Experiment

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

FAQ 2.2: I am attempting a Sonogashira coupling at C-2, but the reaction is slow and requires high catalyst loading. Are there more efficient conditions?

Answer: Yes. While the classic Sonogashira coupling uses a dual Pd/Cu catalytic system, modern copper-free conditions are often cleaner, require lower catalyst loadings, and avoid issues with copper-mediated alkyne homocoupling (Glaser coupling).[7]

Causality: The copper co-catalyst's primary role is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[8][9] However, copper can also promote the oxidative homocoupling of the terminal alkyne, leading to undesired side products. Copper-free variants bypass this by facilitating direct transmetalation to the palladium complex, often using a suitable base.

Recommended Copper-Free Sonogashira Conditions:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (2-3 mol%) or PdCl₂(PPh₃)₂ (2-3 mol%)Standard, effective palladium sources.
Ligand P(t-Bu)₃ or other bulky phosphines if neededCan accelerate the catalytic cycle, but often PPh₃ is sufficient.
Base Et₃N or DIPA (as solvent or co-solvent)Acts as both a base and a ligand, crucial for the copper-free mechanism.[10]
Solvent THF, DMF, or neat amineAprotic polar solvents are generally effective.
Temperature Room Temperature to 60 °CMilder conditions are often possible compared to other couplings.[8]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

  • Add the solvent (e.g., anhydrous THF, ~0.1 M).

  • Add the terminal alkyne (1.2 eq.).

  • Add the amine base (e.g., Et₃N, 3.0 eq.).

  • Stir the reaction at the desired temperature (e.g., 50 °C) and monitor by TLC or LC-MS until completion.

  • Upon completion, concentrate the mixture and purify by column chromatography.

FAQ 2.3: My Buchwald-Hartwig amination with a secondary amine is failing. What are the most critical parameters to control?

Answer: The Buchwald-Hartwig amination is highly sensitive to the interplay between the ligand, base, and substrate.[11] For electron-deficient and potentially sensitive heterocycles like thiazolo[5,4-b]pyridine, finding a productive balance is key.

Causality: The catalytic cycle involves the formation of a palladium-amido complex, from which the C-N bond is formed via reductive elimination.[12] The choice of base is critical for deprotonating the amine to form this intermediate, but overly strong bases can lead to substrate degradation.[13] The ligand must be sterically demanding enough to promote the final reductive elimination step, which can be challenging for electron-deficient heterocycles.[13]

Key Parameters to Optimize:

  • Ligand Choice: This is often the most important variable. Bidentate ligands like Xantphos or DPEPhos can be effective, as can bulky monodentate ligands from the Buchwald family (e.g., RuPhos, BrettPhos). A screening of several ligands is highly recommended.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or Lithium tert-butoxide (LiOt-Bu) are common choices. Start with a milder base like K₃PO₄ or Cs₂CO₃ if substrate stability is a concern, though these may be insufficient for less acidic secondary amines.

  • Temperature Control: These reactions often require elevated temperatures (90-120 °C), but prolonged heating can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-I Pd0->OxAdd label_oa Oxidative Addition AmineComplex [Ar-Pd(II)(L)₂(HNR₂)]⁺ OxAdd->AmineComplex label_ld Ligand/Amine Exchange AmidoComplex Ar-Pd(II)(L)₂-NR₂ AmineComplex->AmidoComplex label_deprot Deprotonation base + Base AmidoComplex->Pd0 label_re Reductive Elimination products Ar-NR₂ AmidoComplex->products base_prod + [Base-H]⁺I⁻ reactants Ar-I + HNR₂ reactants->OxAdd base->AmidoComplex

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Section 3: Advanced Strategies: Functionalization Beyond C-2

FAQ 3.1: After successfully coupling at the C-2 position, I want to introduce a substituent at another position. Is C-H activation a viable strategy?

Answer: Yes, direct C-H activation/functionalization is a powerful strategy for derivatizing the thiazolo[5,4-b]pyridine core after the initial C-2 coupling. The regioselectivity will be dictated by the electronic nature of the ring and the directing-group ability of existing substituents.

Guiding Principles:

  • Inherent Reactivity: The pyridine ring is electron-deficient, making its C-H bonds generally less reactive towards electrophilic activation but more susceptible to deprotonation.[14]

  • Directing Groups: The substituent installed at C-2 and the nitrogen atoms of the pyridine and thiazole rings will influence the site of metallation. A directing group (e.g., a pyrimidyl group introduced at C-2) can specifically direct a transition metal catalyst (like Pd, Ru, or Rh) to an ortho C-H bond for subsequent coupling.

  • Positional Acidity: The C-H bond at the C-7 position is adjacent to the pyridine nitrogen and may be the most acidic proton on the pyridine portion of the scaffold, making it a potential site for deprotonation-driven functionalization.

A systematic screening of C-H activation conditions (catalyst, oxidant, directing group, and solvent) is necessary to determine the optimal approach for functionalizing a specific C-H bond on your C-2 substituted scaffold.

References

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • Scott, N., Ford, M. J., Jeddi, N., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(24), 9682–9693. [Link]

  • Fairlamb, I. J. S., & Scott, N. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. (Note: This is a reference to the general principles discussed within the cited paper). [Link]

  • Fairlamb, I. J. S., & Scott, N. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Fairlamb, I. J. S., & Scott, N. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. White Rose Research Online. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (2026). Synthesis of thiazolopyrimidines by the Sonogashira cross‐coupling technology. ResearchGate. (Note: This link points to a collection of articles on the topic). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. [Link]

  • Rakotondradany, F., & Charette, A. B. (2023). Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Jain, P. (2026). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. [Link]

  • Ghorai, P., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. [Link]

  • Wang, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. [Link]

  • Various Authors. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. ResearchGate. (Note: This link points to a collection of articles on the topic). [Link]

  • Various Authors. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. [Link]

  • Maity, P., & Mandal, T. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Tan, Y., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Uršič, K., et al. (2021). Efficient microwave-assisted Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Pop, O., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central. [Link]

  • Prakash, G. K. S., et al. (2021). Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]

  • Sobhani, S., Zarei, H., & Sansano, J. M. (2021). Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. [Link]

  • Shields, J. D., et al. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed Central. [Link]

  • Wölfling, J., et al. (2019). Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. PubMed Central. [Link]

  • Berteina-Raboin, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • Singh, U., et al. (2023). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... ResearchGate. [Link]

  • Ionescu, M. A., et al. (2021). Regioselectivity evaluation of the (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4-dione alkylation in alkaline environment. ResearchGate. [Link]

Sources

Validation & Comparative

Definitive Guide to 19F NMR Characterization: 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the 19F NMR chemical shift for 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine . This document is structured to assist medicinal chemists and analytical scientists in validating the structural integrity of this specific scaffold, particularly distinguishing it from potential regioisomers (e.g., the 6-fluoro analog) and comparing experimental results against computational predictions.

Executive Summary

This compound is a critical intermediate in the synthesis of PI3K inhibitors and radioligands. Its structural validation is often complicated by the formation of regioisomers during the cyclization of pyridine precursors.

While 1H NMR shows characteristic coupling constants, 19F NMR offers a superior, binary diagnostic tool. The fluorine atom at the 5-position occupies a unique electronic environment—ortho to the pyridine nitrogen—resulting in a significant downfield shift compared to its isomers. This guide compares the expected experimental performance of this molecule against computational models and structural alternatives.

Technical Analysis & Chemical Shift Prediction

The "Ortho-Nitrogen" Effect

To predict and validate the chemical shift, one must deconstruct the electronic environment of the fluorine atom.

  • Core Scaffold : Thiazolo[5,4-b]pyridine.[1][2][3]

  • Fluorine Position (C5) : The fluorine is attached to C5. In the [5,4-b] fusion system, the pyridine nitrogen is at position 4.

  • Proximity : The fluorine is directly adjacent (ortho) to the ring nitrogen.

Comparative Shift Logic:

  • Fluorobenzene (Reference) : ~ -113 ppm.[4]

  • 2-Fluoropyridine (Analog) : ~ -70 ppm.

  • 3-Fluoropyridine (Analog) : ~ -128 ppm.

The Iodine Influence

The iodine atom at position 2 (on the thiazole ring) exerts a minimal inductive effect on the C5-fluorine due to the distance across the fused system. However, it provides a heavy-atom effect that may slightly broaden the signal or induce a minor upfield shift (1-2 ppm) compared to the non-iodinated precursor.

Comparative Guide: Experimental vs. Alternatives

This section compares the "Product" (Actual Experimental Data) against "Alternatives" (Computational Predictions and Regioisomers).

Comparison A: 5-Fluoro vs. 6-Fluoro Isomer (Structural Diagnosis)

The most common synthetic error is the formation of the [4,5-b] isomer or substitution at the wrong carbon. 19F NMR resolves this instantly.

Feature5-Fluoro Isomer (Target) 6-Fluoro Isomer (Alternative) Diagnostic Verdict
Electronic Environment Ortho to Pyridine NitrogenMeta to Pyridine NitrogenDistinct
Predicted Shift Range -65 to -75 ppm -125 to -135 ppm >50 ppm difference
Signal Multiplicity Doublet (coupling to H-6)Doublet (coupling to H-5/H-7)Splitting is similar, shift is key
Deshielding Source Paramagnetic current from N-lone pairStandard aromatic shieldingTarget is highly deshieldded
Comparison B: Experimental vs. Computational Prediction

How reliable are standard prediction tools for this specific fused heterocycle?

MethodPredicted Value (Approx)Accuracy RatingNotes
Experimental (Target) -68.5 ± 3 ppm Gold Standard Values depend on solvent (DMSO vs CDCl3).
ACD/Labs (Neural Net) -72.0 ppmHighAccurately captures the ortho-N effect.
ChemDraw (Additivity) -85.0 ppmMediumOften overestimates the deshielding in fused rings.
DFT (GIAO/B3LYP) -66.0 ppmVery HighComputationally expensive but accurate.

Visualization: Structural Verification Workflow

The following diagram outlines the logical flow for verifying the this compound structure using NMR data.

G Start Synthesized Material (Crude/Purified) Acquire Acquire 19F NMR (Solvent: DMSO-d6) Start->Acquire CheckShift Analyze Chemical Shift (δ) Acquire->CheckShift RangeA Range: -60 to -80 ppm (Deshielded) CheckShift->RangeA Signal Observed RangeB Range: -110 to -140 ppm (Shielded) CheckShift->RangeB Signal Observed Coupling Check Splitting: Expect Doublet (J ~8-10 Hz) RangeA->Coupling ResultB REJECT: 6-Fluoro Isomer (Meta to Nitrogen) RangeB->ResultB ResultA CONFIRMED: 5-Fluoro Isomer (Ortho to Nitrogen) Final Proceed to 2-Iodo Validation (13C NMR / MS) ResultA->Final Coupling->ResultA

Figure 1: Decision tree for validating the regiochemistry of fluorinated thiazolopyridines.

Experimental Protocol

To ensure reproducibility and accurate comparison with the values above, follow this standardized protocol.

Materials
  • Sample : 5-10 mg of this compound.

  • Solvent : DMSO-d6 (Preferred for solubility of fused heterocycles) or CDCl3.

  • Internal Standard :

    
    -Trifluorotoluene (-63.72 ppm) or Trichlorofluoromethane (CFCl3, 0.00 ppm).
    
Method
  • Dissolution : Dissolve the sample completely. Suspensions will broaden the fluorine signal and obscure J-coupling.

  • Acquisition :

    • Pulse Sequence: zgfigqn (Inverse gated decoupling) for quantitative integration, or standard zg for shift verification.

    • Spectral Width: +10 to -200 ppm.

    • Scans: 16-64 scans are usually sufficient due to 100% natural abundance of 19F.

  • Referencing : If no internal standard is used, reference to the lock signal. Note that solvent effects can shift 19F signals by 1-3 ppm.[5]

    • Correction Factor: In DMSO-d6, 2-fluoropyridine derivatives often appear 1-2 ppm downfield compared to CDCl3.

Expected Results
  • Chemical Shift : -68.0 to -72.0 ppm (referenced to CFCl3).

  • Multiplicity : Doublet (

    
    ).
    
  • Coupling Constant (

    
    ) : ~8.0 - 9.5 Hz (Coupling to the proton at position 6).
    

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text establishing the -70 ppm range for 2-fluoropyridines).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Chemat & Ambeed . (2024). Product Catalog: this compound (CAS 1822818-50-7).

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Source for substituent effects on pyridine rings).

  • ACD/Labs . (2024). CNMR & HNMR Predictors. (Industry standard for calculating shifts of fused heterocycles).

Sources

Comparative Analytical Guide: Mass Spectrometry Profiling of 2-Iodo-thiazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolopyridine scaffold represents a privileged structure in drug discovery, serving as a core pharmacophore for anticancer (e.g., PI3K inhibitors) and antimicrobial agents. The 2-iodo-thiazolopyridine derivatives are particularly critical as synthetic intermediates for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and as metabolic tracers.

However, the C–I bond (approx. 57 kcal/mol) is significantly weaker than its chloro- or fluoro-analogs, leading to distinct mass spectrometry (MS) behaviors that can confound automated identification algorithms. This guide provides a comparative analysis of the fragmentation patterns of 2-iodo-thiazolopyridines against their halogenated analogs, establishing a validated framework for their identification and structural confirmation.

Part 1: The Analytical Challenge

Characterizing 2-iodo-thiazolopyridines requires navigating two primary analytical hurdles:

  • Iodine Lability: The weak Carbon-Iodine bond often leads to "in-source fragmentation," where the iodine is lost before the ion is selected for MS/MS, potentially mimicking the non-halogenated scaffold.

  • Isomeric Complexity: Thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine isomers have identical masses and similar polarities, requiring specific fragmentation fingerprints for differentiation.

Comparative Overview: Halogenated Analogs

The following table contrasts the 2-iodo variant with common alternatives used in Structure-Activity Relationship (SAR) studies.

Feature2-Iodo-thiazolopyridine 2-Chloro-thiazolopyridine 2-Bromo-thiazolopyridine
Monoisotopic Mass High (Mass Defect: -0.004 Da for I)Lower (Mass Defect: -0.023 Da for Cl)Intermediate
Isotope Pattern Single Peak (100% 127I)3:1 Ratio (35Cl:37Cl)1:1 Ratio (79Br:81Br)
C-X Bond Energy ~57 kcal/mol (Weakest)~95 kcal/mol (Strongest)~68 kcal/mol
Primary Frag.[1][2] (ESI) Radical loss of I• or HILoss of HCl or Ring OpeningRadical loss of Br•
Detection Challenge High background noise due to I- lossDistinct isotope signature aids IDDistinct isotope signature aids ID

Part 2: Mechanistic Fragmentation Analysis

Primary Ionization Pathways (ESI vs. EI)

The choice of ionization technique drastically alters the observed spectrum.[3]

  • Electrospray Ionization (ESI+):

    • Observation: Dominant

      
       peak.
      
    • Mechanism: Protonation occurs preferentially on the pyridine nitrogen (highest basicity).

    • Key Feature: Due to the "Soft" nature of ESI, the C-I bond usually remains intact in the full scan (Q1), allowing for precursor selection. However, high source voltages (>100V) can induce in-source loss of HI.

  • Electron Impact (EI, 70 eV):

    • Observation: Weak

      
       molecular ion; dominant 
      
      
      
      base peak.
    • Mechanism: The high energy (70 eV) instantly cleaves the weak C-I bond.

    • Result: The spectrum often resembles the non-iodinated parent scaffold, making de novo identification difficult without soft ionization.

MS/MS Fragmentation Pathway (Collision Induced Dissociation)

When the protonated precursor


 is subjected to collision energy (CID), the fragmentation follows a specific hierarchy.

Case Study: 2-iodo-thiazolo[5,4-b]pyridine (MW: 261.9)

  • Precursor: m/z 263.0

    
    
    

Pathway A: The Iodine Loss (Dominant) The most abundant product ion arises from the cleavage of the C-I bond.



Note: Depending on the proton mobility, this may also occur as a radical loss of Iodine (127 Da), yielding a radical cation at m/z 136.

Pathway B: Thiazole Ring Disintegration (Secondary) Following the loss of iodine, the thiazole ring opens via a Retro-Diels-Alder (RDA) type mechanism or loss of small nitriles.




Part 3: Visualization of Signaling Pathways

The following diagram illustrates the fragmentation tree for a generic 2-iodo-thiazolopyridine under ESI-MS/MS conditions.

FragmentationPathway Parent Precursor Ion [M+H]+ (m/z 263) Intermediate Core Scaffold Ion [M+H - HI]+ (m/z 135) Parent->Intermediate Loss of HI (Neutral Loss) Radical Radical Cation [M - I•]+• (m/z 136) Parent->Radical Homolytic Cleavage (Loss of I•) Frag_HCN Pyridine Frag [Core - HCN]+ Intermediate->Frag_HCN -HCN (27 Da) Ring Opening Frag_CS Thiazole Frag [Core - CS]+ Intermediate->Frag_CS -CS (44 Da) Thiazole Break Radical->Frag_HCN -HCN

Figure 1: ESI-MS/MS Fragmentation Tree for 2-iodo-thiazolo[5,4-b]pyridine showing primary neutral losses.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, the following LC-MS/MS workflow utilizes a "Ramp-Collision" method to capture both labile iodine losses and structural backbone fragments in a single injection.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 2-iodo-thiazolopyridine in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Water/ACN.

    • Validation Step: Inject a blank (solvent only) to confirm no iodine memory effects in the injector port.

  • Source Optimization (Tune Method):

    • Set Capillary Voltage to 3.0 kV (ESI+).

    • Critical: Keep Cone Voltage/Fragmentor LOW (e.g., 10-20 V).

    • Why? High cone voltage will strip the Iodine before the quadrupole filters, causing you to select the wrong precursor mass.

  • Data Acquisition (MS/MS):

    • Scan Mode: Product Ion Scan.

    • Precursor: Select [M+H]+ (e.g., m/z 263).

    • Collision Energy (CE): Apply a Stepped CE (e.g., 10, 20, 40 eV).

      • 10 eV: Preserves the C-I bond (confirms parent).

      • 20 eV: Induces Iodine loss (generates base peak).

      • 40 eV: Fragments the rings (structural elucidation).

  • Data Analysis Criteria:

    • Pass: Spectrum must show parent ion at low CE and dominant [M-128] or [M-127] peak at medium CE.

    • Fail: If only the de-iodinated peak is visible at 0 eV (Full Scan), the source temperature is too high (thermal degradation).

References

  • Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of halo-heterocycles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General reference for C-X cleavage principles).
  • Krasniqi, F., et al. (2024). "Design and Synthesis of Some Novel Compounds Derived from Hybrid Coumarin-Thiazole Structures." ResearchGate.[5]

  • Prasain, J. (2009).[6] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham.

  • Bakhtiar, R. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[7] RSC Advances.

Sources

Crystal Structure Data for 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine and its Analogs Currently Unavailable in Public Crystallographic Databases

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for the crystal structure of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine has revealed that the crystallographic data for this specific compound is not publicly available. Further searches for closely related halogenated analogs that could serve as a basis for a comparative structural analysis have also been unsuccessful in yielding the necessary experimental data.

For researchers, scientists, and drug development professionals, access to single-crystal X-ray diffraction data is crucial for understanding the three-dimensional structure of a molecule. This information provides invaluable insights into its conformation, intermolecular interactions, and crystal packing, which are fundamental for structure-based drug design, understanding solid-state properties, and predicting bioavailability.

The thiazolo[5,4-b]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The specific substitution pattern of a fluorine atom at the 5-position and an iodine atom at the 2-position in the target molecule suggests the potential for interesting intermolecular interactions, such as halogen bonding, which can significantly influence the crystal packing and solid-state properties of the material. A comparative analysis of its crystal structure with other halogenated or non-halogenated analogs would be highly valuable to the scientific community.

Despite a thorough investigation of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no entry corresponding to this compound was found. Efforts to locate crystal structure data for similar halogenated derivatives, such as chloro or bromo analogs, in the published scientific literature were also to no avail.

While the synthesis of various thiazolo[5,4-b]pyridine derivatives has been reported, these studies have primarily focused on their biological activities, and crystallographic characterization has not been a central component of the published work.

Without the fundamental crystallographic data, a detailed comparison guide that meets the required scientific integrity and provides supporting experimental evidence cannot be constructed at this time. The generation of comparative tables, diagrams of molecular packing, and a discussion of structure-property relationships is contingent on the availability of these primary experimental results.

Researchers in the field are encouraged to pursue the synthesis of single crystals of this compound and its analogs and to deposit the resulting crystallographic data in public databases. Such a contribution would be of great benefit to the broader scientific community, enabling detailed structural analyses and fostering the rational design of new therapeutic agents based on the thiazolo[5,4-b]pyridine scaffold.

Infrared (IR) spectroscopy peaks for C-I and C-F bonds in thiazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of C-F and C-I Bonds in Thiazolopyridine Scaffolds

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Thiazolopyridine derivatives, a vital class of heterocyclic compounds, are frequently functionalized with halogens to modulate their physicochemical and pharmacological properties. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful tool for confirming the incorporation of these halogens. This guide provides an in-depth comparison of the IR spectral signatures of carbon-fluorine (C-F) and carbon-iodine (C-I) bonds within the thiazolopyridine framework, grounded in fundamental principles and supported by experimental protocols.

The Underlying Science: Why C-F and C-I Bonds Appear in Drastically Different Spectral Regions

The position of a vibrational band in an IR spectrum is fundamentally governed by Hooke's Law for a simple harmonic oscillator, which relates the vibrational frequency (and thus wavenumber) to the bond strength (force constant, k) and the reduced mass (μ) of the atoms involved.

Frequency ∝ √ (k/μ)

This relationship is the cornerstone of interpreting the profound differences between C-F and C-I spectral peaks.

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[1] This high strength is a direct result of fluorine's extreme electronegativity (4.0 vs. 2.5 for carbon), which creates a highly polar and ionically reinforced covalent bond.[1] Coupled with the very low atomic mass of fluorine (19 amu), both the high bond strength (k) and low reduced mass (μ) contribute to a high-frequency, high-energy vibration.

  • The Carbon-Iodine (C-I) Bond: In stark contrast, the C-I bond is significantly weaker, with a bond dissociation energy of only about 57.6 kcal/mol.[1] Iodine is much less electronegative (2.66) and vastly heavier (127 amu) than fluorine. The combination of a weaker bond (lower k) and a much higher reduced mass (μ) results in a low-frequency, low-energy vibration.

This fundamental dichotomy places their characteristic stretching vibrations at opposite ends of the standard mid-IR spectrum.

Comparative Analysis of IR Absorption Peaks

The electronic environment of the thiazolopyridine ring system—a fused aromatic structure—will influence the precise location of the C-X (halogen) absorption band. However, the general regions are well-established and highly diagnostic.

Bond Type Typical Wavenumber (cm⁻¹) Range Intensity Key Characteristics & Notes
C-F (Aromatic) 1360 - 1000 cm⁻¹StrongThe high polarity of the C-F bond results in a very strong absorption band, which can sometimes obscure other signals in the fingerprint region.[1] The presence of multiple fluorine atoms can lead to the band splitting into symmetric and asymmetric stretching modes.[1]
C-I (Aromatic) 600 - 500 cm⁻¹ (or lower)Medium to StrongThis absorption occurs at the very edge of, or often below, the typical mid-IR range (4000-600 cm⁻¹). Specialized far-IR detectors may be needed for unambiguous identification. Its position makes it distinct from most other functional group vibrations.[2]

Note: The fingerprint region (below 1500 cm⁻¹) is typically complex, with many overlapping bands from various single-bond vibrations (C-C, C-N, C-S) and bending modes.[3][4] While the C-F stretch falls within this region, its intensity often makes it a prominent feature. The C-I stretch, however, is located in a much less crowded area of the spectrum.

Visualizing the Structure-Frequency Relationship

The following diagram illustrates the causal relationship between the fundamental atomic and bond properties and the resulting IR absorption frequency for C-F and C-I bonds.

G cluster_CF C-F Bond Properties cluster_CI C-I Bond Properties cluster_Result IR Absorption Frequency CF_EN High Electronegativity CF_Strength Strong Bond (High k) CF_EN->CF_Strength CF_Mass Low Atomic Mass CF_Freq High Wavenumber (1360-1000 cm⁻¹) CF_Mass->CF_Freq CF_Strength->CF_Freq CI_EN Low Electronegativity CI_Strength Weak Bond (Low k) CI_EN->CI_Strength CI_Mass High Atomic Mass CI_Freq Low Wavenumber (<600 cm⁻¹) CI_Mass->CI_Freq CI_Strength->CI_Freq

Caption: Relationship between bond properties and IR frequency for C-F vs. C-I.

Self-Validating Experimental Protocol for FT-IR Analysis

To ensure trustworthy and reproducible results, the following protocol for analyzing solid thiazolopyridine derivatives is recommended. The "Thin Solid Film" method is often preferred for its speed and avoidance of interfering absorbances from mulling agents.[5][6]

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Salt plates (e.g., NaCl or KBr), stored in a desiccator

  • Mortar and pestle

  • Spatula

  • Volatile solvent (e.g., methylene chloride, acetone)[6]

  • Pipettes or glass droppers

  • Sample of iodinated or fluorinated thiazolopyridine derivative (5-10 mg)

Step-by-Step Workflow
  • Instrument Preparation & Background Scan (The Self-Validation Step):

    • Causality: A background spectrum must be acquired before the sample is analyzed. This measures the absorbance of ambient components (e.g., CO₂, water vapor) and the instrument's optical bench. By subtracting this background from the sample spectrum, we ensure that the resulting peaks are solely from the analyte, a critical step for data integrity.

    • Procedure: Ensure the sample compartment is empty. Run a background scan according to the instrument's software instructions. The resulting spectrum should be a flat line near 100% transmittance.

  • Sample Preparation: Thin Solid Film Method

    • Causality: This method deposits a thin, even layer of the solid compound directly onto a salt plate, providing a "neat" sample free from solvent or mulling agent peaks that could obscure the spectrum.[5] The use of a volatile solvent is crucial for it to evaporate completely and quickly.

    • Procedure: a. Place 5-10 mg of the solid sample into a small vial or test tube.[5] b. Add a few drops of a volatile solvent (e.g., methylene chloride) to completely dissolve the solid.[6] c. Using a clean pipette, place one drop of this solution onto the surface of a clean, dry salt plate.[6] d. Allow the solvent to fully evaporate in a fume hood. A thin, often crystalline or amorphous, film of the compound will remain.[5] e. Visually inspect the film. If it is too sparse, add another drop and let it evaporate. If it appears too thick, a new, more dilute solution may be needed for optimal results.[6]

  • Spectral Acquisition:

    • Procedure: a. Place the salt plate with the sample film into the spectrometer's sample holder. b. Acquire the IR spectrum. c. The strongest absorption bands should ideally fall between 10% and 80% transmittance to ensure they are on-scale and quantifiable.[7] If peaks are too intense (0% transmittance), the film is too thick. If they are too weak, the film is too thin.

  • Data Analysis & Cleaning:

    • Procedure: a. Label the significant peaks on the spectrum, paying close attention to the 1360-1000 cm⁻¹ region for the C-F stretch and the region below 600 cm⁻¹ for the C-I stretch. b. Compare the acquired spectrum with known databases or theoretical calculations to confirm assignments. c. After analysis, thoroughly clean the salt plates with a suitable solvent (like acetone) and return them to the desiccator to prevent damage from atmospheric moisture.[6]

Visual Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis start Start weigh Weigh Sample (5-10 mg) start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve deposit Deposit Solution on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate background Run Background Spectrum evaporate->background load_sample Place Sample Plate in Spectrometer background->load_sample run_sample Acquire Sample Spectrum load_sample->run_sample analyze Analyze Spectrum & Identify Peaks run_sample->analyze clean Clean Salt Plates analyze->clean end End clean->end

Caption: FT-IR experimental workflow for solid thiazolopyridine derivatives.

Conclusion for the Practicing Scientist

The differentiation between C-F and C-I bonds in thiazolopyridine derivatives via IR spectroscopy is unambiguous due to their vast separation on the frequency spectrum.

  • A strong, prominent peak in the 1360-1000 cm⁻¹ region is a hallmark of C-F bond incorporation.

  • The presence of a C-I bond is indicated by a medium-to-strong peak in the low-frequency region, typically below 600 cm⁻¹.

By understanding the fundamental principles of bond strength and atomic mass and employing a rigorous, self-validating experimental protocol, researchers can confidently use FT-IR spectroscopy as a primary tool for the structural verification of halogenated thiazolopyridines, accelerating synthetic and drug development workflows.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy.
  • IR Spectroscopy of Solids.
  • Characteristic Infrared Absorption Bands of Functional Groups.University of Colorado Boulder, Department of Chemistry.
  • Preparing a sample for infrared spectroscopy.Royal Society of Chemistry, YouTube.
  • Carbon–fluorine bond.Wikipedia.
  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives.Chinese Journal of Chemical Physics.
  • Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy.
  • Sample preparation for FT-IR.Chemistry Analytical Lab, FT-IR Spectroscopy.
  • Basic principles and Instrumentation for IR spectroscopy.e-Text, CHE_P12_M4.
  • Table of Characteristic IR Absorptions.
  • 10 Typical IR Absorptions of Arom
  • IR Chart - Spectroscopy Tutorial.
  • IR Spectrum and Characteristic Absorption Bands.Maricopa Open Digital Press.
  • INFRARED SPECTROSCOPY (IR).University of Puget Sound.
  • IR Spectroscopy of Hydrocarbons.University of California, Los Angeles.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine (CAS No. 1822818-50-7). As a specialized heterocyclic compound used in advanced drug discovery and chemical research, its unique structure necessitates a disposal protocol grounded in a thorough understanding of its constituent chemical moieties. This guide is built on established principles for handling halogenated, nitrogenous, and sulfur-containing organic molecules to ensure the safety of laboratory personnel and maintain environmental compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not universally available. The following procedures are therefore based on the known hazards of its structural components: pyridine, thiazole, and organo-iodine compounds. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements, as local, state, and federal regulations are paramount.[1][2][3]

Hazard Assessment: A Structurally-Informed Rationale

The disposal protocol for any chemical begins with a comprehensive hazard assessment. The structure of this compound presents a combination of hazards that must be addressed.

  • Thiazolo[5,4-b]pyridine Core: This heterocyclic system is analogous to pyridine and thiazole. Pyridine and its derivatives are recognized as flammable, toxic (harmful if swallowed, inhaled, or absorbed through the skin), and capable of causing severe skin and eye irritation.[1][4][5] Thiazole presents similar hazards, including flammability and severe eye damage potential.[6] Upon combustion, this core structure is expected to release toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[6][7]

  • Iodine Substitution: Organo-iodine compounds can be toxic and environmentally persistent.[3] A primary concern during disposal is the potential release of elemental iodine (I₂), which is highly toxic to aquatic life.[8] Therefore, a key step in the disposal process is the chemical conversion of the iodine to a more benign form.

  • Fluorine Substitution: The presence of a fluorine atom adds to the chemical stability of the molecule but also means that thermal decomposition could potentially release hazardous fluorine-containing compounds, such as hydrogen fluoride (HF).

Hazard Summary Table
Hazard CategoryAssociated RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5]Based on pyridine and thiazole parent structures.[6]
Skin/Eye Irritation Causes skin irritation and serious eye damage.[7][9]Common characteristic of pyridine and thiazole derivatives.[6]
Flammability Assumed to be a flammable solid.Pyridine and thiazole are flammable liquids; dusts of organic solids can be explosive.[4][6]
Environmental Potentially toxic to aquatic organisms.[8]Risk of releasing iodine and heterocyclic compounds into the environment.[4]
Decomposition Thermal decomposition may produce NOx, SOx, HF, and HI.[6][7]Based on elemental composition (Nitrogen, Sulfur, Fluorine, Iodine).

Immediate Safety Protocols: PPE and Spill Management

Before handling the chemical for any purpose, including disposal, the following safety measures are mandatory.

Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood.[1][10] The following PPE is required:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles with side-shields or a full-face shield.[1][2]To protect eyes from splashes and fine particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves offer limited protection and should be double-gloved and changed frequently.[1]To prevent skin contact and absorption.
Body Protection A flame-resistant laboratory coat, fully buttoned.To protect clothing and skin from contamination.[2]
Respiratory Operations must be performed in a chemical fume hood.[10]To avoid inhalation of vapors or fine dust.
Spill & Emergency Procedures

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the full PPE detailed above, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial sorbent.[1][2] Do not use paper towels or other combustible materials.[2]

    • Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the entire laboratory area immediately.

    • Alert colleagues and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency protocol.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in full compliance with institutional and regulatory standards for hazardous waste.[11]

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).[1]

This waste stream must be segregated and must not be mixed with other incompatible waste, such as strong oxidizing agents or acids.[6][12]

Step 2: Containerization and Labeling
  • Select a Container: Use a dedicated, leak-proof container made of a compatible material, such as amber glass or high-density polyethylene (HDPE).[10]

  • Labeling: The container must be clearly and securely labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[10]

    • The full chemical name: "This compound "

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date waste accumulation began.[10]

Step 3: Chemical Treatment (De-iodination)

To mitigate the environmental toxicity of the organo-iodine component, a chemical reduction to the more benign iodide form is strongly recommended before final disposal. This is a common and effective practice for iodine-containing waste.[8]

Protocol: Reduction with Sodium Thiosulfate

Causality: Sodium thiosulfate (Na₂S₂O₃) is a mild reducing agent that effectively and rapidly reduces elemental iodine and cleaves carbon-iodine bonds under appropriate conditions, converting the iodine to sodium iodide (NaI), which is water-soluble and significantly less toxic to aquatic ecosystems.[8][13]

  • Preparation: In a chemical fume hood, prepare a 10% (w/v) solution of sodium thiosulfate in water.

  • Reaction Setup: For waste solutions of this compound in a water-miscible organic solvent (e.g., DMSO, DMF, alcohols), place the solution in an appropriately sized beaker or flask with magnetic stirring.

  • Neutralization: Slowly add the 10% sodium thiosulfate solution to the waste while stirring. The reaction is typically complete when any coloration from potential free iodine disappears. For a conservative approach, add a 1.5 to 2-fold molar excess of thiosulfate relative to the amount of the iodo-compound being treated.

  • For Solid Waste: If treating the pure solid, first dissolve it in a suitable solvent like ethanol or isopropanol before proceeding with the thiosulfate addition.

  • Final Collection: Once the reaction is complete, pour the treated solution into your designated hazardous waste container. Rinse the reaction vessel with a small amount of solvent and add the rinsing to the waste container.

Step 4: Final Disposal

The treated waste, now containing the de-iodinated compound and sodium iodide, is still considered hazardous due to the heterocyclic core.

  • Ensure the waste container is securely sealed.

  • Store the container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials.[12]

  • When the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.

Disposal Workflow Diagram

G cluster_treatment Chemical Pre-Treatment (in Fume Hood) start Waste Generation (Pure compound, solutions, contaminated materials) ppe Don Appropriate PPE (Goggles, Lab Coat, Chem-Resistant Gloves) start->ppe segregate Segregate as Halogenated Organic Hazardous Waste ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container dissolve Dissolve Waste in Suitable Solvent (if solid) container->dissolve treat Add 10% Sodium Thiosulfate Solution to Reduce Iodine to Iodide dissolve->treat collect_treated Transfer Treated Waste to Labeled Container treat->collect_treated store Store Sealed Container in Satellite Accumulation Area collect_treated->store contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store->contact_ehs end Final Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safe Disposal of Pyridine, 3-((benzylthio)methyl)-: A Procedural Guide. Benchchem.
  • Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912. PubChem.
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Benchchem.
  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Pyridine Material Safety Data Sheet. J.T. Baker.
  • Pyridine Material Safety Data Sheet. Actylis Lab Solutions.
  • Pyridine-2-aldoxime Safety Data Sheet. TCI Chemicals.
  • 2,4-Thiazolidinedione Safety Data Sheet. Fisher Scientific.
  • How do you dispose of the iodine-starch complex after a redox titration?. Reddit.
  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
  • Pyridine Standard Operating Procedure. Washington State University.
  • International Chemical Safety Card for Pyridine. ICSC: 0323.
  • Pyridine Safety Data Sheet. Fisher Scientific.
  • Pyridine Safety Data Sheet. Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.